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  • Product: ((1S,2S)-2-fluorocyclopropyl)methanol
  • CAS: 883731-57-5

Core Science & Biosynthesis

Foundational

The Role of the ((1S,2S)-2-Fluorocyclopropyl) Moiety in Modern Drug Design: A Mechanistic and Practical Guide

Abstract The strategic incorporation of fluorine and strained ring systems has become a cornerstone of modern medicinal chemistry. Among these motifs, the ((1S,2S)-2-fluorocyclopropyl) group offers a unique combination o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine and strained ring systems has become a cornerstone of modern medicinal chemistry. Among these motifs, the ((1S,2S)-2-fluorocyclopropyl) group offers a unique combination of metabolic stability, conformational rigidity, and electronic modulation that can be leveraged to optimize drug candidates. This technical guide provides an in-depth exploration of the mechanism of action by which this specific moiety exerts its influence on a molecule's pharmacokinetic and pharmacodynamic properties. We will dissect its role as a bioisostere, detail its impact on metabolic pathways, and provide practical experimental protocols for its synthesis and evaluation. A central case study on its application in the design of Lysine-Specific Demethylase 1 (LSD1) inhibitors will serve to illustrate its profound impact in overcoming key challenges in drug development.

Part 1: Foundational Principles: Fluorine and Strained Rings in Medicinal Chemistry

The successful evolution of a lead compound into a clinical candidate often hinges on fine-tuning its properties to achieve a delicate balance of potency, selectivity, and favorable pharmacokinetics. Two powerful strategies in this endeavor are the introduction of fluorine and the use of conformationally restricted ring systems.

The Strategic Value of Fluorine: Fluorine, despite its steric similarity to hydrogen, possesses extreme electronegativity. Its introduction into a drug molecule is rarely a trivial substitution and can profoundly alter a compound's profile.[1][2] Judicious placement of fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] This "metabolic blocking" at a labile position can dramatically increase a drug's half-life.

  • Modulate Physicochemical Properties: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby basic groups, which can improve cell permeability and oral bioavailability by reducing the extent of ionization at physiological pH.[2][3]

  • Improve Binding Affinity: The polarized C-F bond can engage in unique, favorable interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.[2][5]

The Cyclopropyl Ring as a Rigid Scaffold: Cyclopropyl groups are valuable tools in drug design as they introduce conformational constraint while maintaining a high fraction of sp3 character, a feature often associated with successful drug candidates.[6] This rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[6]

Part 2: The ((1S,2S)-2-Fluorocyclopropyl) Moiety: A Privileged Bioisostere

The combination of fluorine with a cyclopropyl ring, specifically in the form of the ((1S,2S)-2-fluorocyclopropyl) moiety, creates a powerful bioisostere—a chemical group that can replace another while retaining or improving biological activity.[7][8][9] This motif acts not by a single mechanism, but through a confluence of effects that address multiple drug design challenges simultaneously.

G cluster_0 Bioisosteric Replacement Strategy Lead Lead Compound (e.g., with Isopropyl Group) Metabolite Metabolite (Oxidized) Lead->Metabolite CYP450 Metabolism Cyclopropyl Cyclopropyl Analog - Increased Rigidity - Improved Metabolic Stability Lead->Cyclopropyl Replacement 1 Fluorocyclopropyl ((1S,2S)-2-Fluorocyclopropyl) Analog - Blocks Metabolism (C-F bond) - Modulates pKa - Enhances Binding Interactions - Stereochemically Defined Cyclopropyl->Fluorocyclopropyl Replacement 2

Caption: Covalent inactivation of the LSD1-FAD complex.

Part 4: Experimental Protocols and Data

To translate theory into practice, researchers must be able to synthesize and evaluate compounds containing the fluorocyclopropyl moiety.

Protocol 1: Synthesis of a N-Aryl-((1S,2S)-2-fluorocyclopropyl)carboxamide

This protocol provides a representative method for incorporating the moiety. The starting material, ((1S,2S)-2-fluorocyclopropyl)methanol, is first converted to a carboxylic acid, which is then coupled with an amine.

Step-by-Step Methodology:

  • Oxidation of the Alcohol:

    • To a stirred solution of ((1S,2S)-2-fluorocyclopropyl)methanol (1.0 eq) in a 1:1:1 mixture of acetonitrile, carbon tetrachloride, and water at 0 °C, add sodium periodate (4.0 eq) followed by a catalytic amount of ruthenium(III) chloride hydrate (0.02 eq).

    • Allow the reaction to warm to room temperature and stir for 2 hours until the starting material is consumed (monitor by TLC).

    • Quench the reaction with isopropanol and filter the mixture through a pad of celite, washing with dichloromethane.

    • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1S,2S)-2-fluorocyclopropanecarboxylic acid.

  • Amide Coupling:

    • Dissolve the resulting carboxylic acid (1.0 eq) and the desired aniline (e.g., 4-fluoroaniline, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the target amide.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This self-validating protocol assesses the primary claim of enhanced metabolic stability.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 M stock solution of the test compound in DMSO. Serially dilute to create working solutions.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • Prepare a NADPH regenerating system solution (e.g., Promega NADPH-Regen®) according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM solution and the NADPH solution to 37 °C in a water bath for 5 minutes.

    • Initiate the reaction by adding the test compound to the HLM solution to a final concentration of 1 µM.

    • Immediately add the pre-warmed NADPH solution to start the metabolic reaction. The final incubation volume is typically 200 µL.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction by adding the aliquot to 75 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound like carbamazepine).

    • Vortex the samples and centrifuge at 13,000 g for 10 minutes to precipitate the proteins. [10] * Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Data Presentation: Comparative Properties
CompoundTarget IC50 (nM)HLM Intrinsic Clearance (µL/min/mg)cLogPpKa (Nearest Basic Center)
Lead Compound (A) 501503.58.5
Cyclopropyl Analog (B) 35853.78.4
Fluorocyclopropyl Analog (C) 15<103.87.9

This table presents representative data illustrating the typical improvements observed upon bioisosteric replacement with the fluorocyclopropyl moiety.

Part 5: Broader Applications and Future Outlook

The utility of the ((1S,2S)-2-fluorocyclopropyl) moiety is not limited to LSD1 inhibitors. It has shown promise in modulating the properties of kinase inhibitors and other therapeutic classes. [11][12]Its ability to confer metabolic stability while providing a rigid, stereochemically defined scaffold makes it an increasingly attractive building block for medicinal chemists. As synthetic methods for creating fluorinated strained rings become more accessible, we can expect to see this and related motifs play an even greater role in the development of next-generation therapeutics that are safer, more effective, and possess superior drug-like properties.

Part 6: Conclusion

The ((1S,2S)-2-fluorocyclopropyl)methanol, and the chemical moieties derived from it, represent a sophisticated tool in the drug designer's arsenal. Its mechanism of action is multifaceted, combining the metabolic shielding of a strong C-F bond with the conformational benefits of a rigid cyclopropane ring and the subtle electronic tuning afforded by fluorine's electronegativity. Through its application as a privileged bioisostere, this moiety provides a robust strategy for enhancing metabolic stability, improving potency and selectivity, and optimizing the overall pharmacokinetic profile of drug candidates, as powerfully demonstrated in the development of next-generation epigenetic therapies.

References

  • Vaskó, D., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. [Link]

  • Zhu, W., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Molecules. [Link]

  • National Center for Biotechnology Information. ((1S,2S)-2-(Difluoromethyl)cyclopropyl)methanol. PubChem Compound Summary. [Link]

  • Jang, Y. L., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Pharmaceutical Investigation. [Link]

  • Mercadante, M. A., & Kelly, C. B. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Organic & Biomolecular Chemistry. [Link]

  • Thakkar, S., & Billa, G. (2025). Tranylcypromine. StatPearls. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Wang, X., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • New Drug Approvals. (2015). How flow chemistry can make processes greener…………Supercritical fluids. New Drug Approvals. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Tadayon, S., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Nebbioso, A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • Charette, A. B., & Jolicoeur, E. (2005). Synthesis of fluorocyclopropanes via the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids. Canadian Journal of Chemistry. [Link]

  • Yang, X., et al. (2015). N-(2-Hydroxypropyl)methacrylamide Copolymer-drug Conjugates for Combination Chemotherapy of Acute Myeloid Leukemia. Molecular Pharmaceutics. [Link]

  • Wikipedia. (2026). Tranylcypromine. Wikipedia. [Link]

  • Drug Hunter. (2025). Bioisosteres Cheat Sheet. Drug Hunter. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Drug Design.org. (2007). Bioisosterism. [Link]

  • ResearchGate. (2016). Representative structures of reported LSD1 inhibitors. [Link]

  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. [Link]

  • Sieser, D. (2013). Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tranylcypromine. LiverTox. [Link]

  • Google Patents. (2013). Preparation method for (1R, 2S)
  • Caron, L., & Ermert, P. (2020). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?. [Link]

  • Google Patents. (2020). Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors.
  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry. [Link]

  • Stianchi, S., et al. (2021). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Molecules. [Link]

  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]

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  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]

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Sources

Exploratory

A Technical Guide to the NMR Spectral Features of ((1S,2S)-2-fluorocyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides an in-depth analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for the synthetically valuable building block, ((1S,2S)-2-fluorocyclopropyl)methanol. The introduction of a fluorine atom into the cyclopropane ring induces significant and informative changes in chemical shifts and coupling constants, which are critical for stereochemical assignment and quality control. This document synthesizes data from analogous structures and established NMR principles to present a detailed spectral characterization, complete with experimental protocols and theoretical justifications.

Introduction: The Significance of Fluorinated Cyclopropanes in Medicinal Chemistry

The cyclopropane motif is a prevalent structural feature in numerous biologically active molecules, prized for its ability to confer conformational rigidity and unique metabolic stability. The incorporation of fluorine, a bioisostere of hydrogen with distinct electronic properties, further enhances the pharmacological profile of these scaffolds. The specific stereoisomer, ((1S,2S)-2-fluorocyclopropyl)methanol, serves as a key chiral building block in the synthesis of advanced pharmaceutical intermediates. Its rigid, fluorinated structure can lead to improved binding affinity, enhanced metabolic stability, and modulated lipophilicity in target drug candidates.

Given the critical role of stereochemistry in determining biological activity, unambiguous structural and stereochemical characterization is paramount. NMR spectroscopy provides a powerful, non-destructive method to probe the three-dimensional structure of molecules in solution. This guide focuses on the detailed NMR analysis of ((1S,2S)-2-fluorocyclopropyl)methanol, providing a foundational understanding for researchers working with this and similar fluorinated scaffolds.

Predicted NMR Spectral Data

The following spectral data have been synthesized based on the analysis of closely related fluorocyclopropane derivatives reported in the literature, particularly other 2-fluorocyclopropylmethanol analogs[1], and general principles of NMR spectroscopy for fluorinated organic compounds[2][3][4].

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the methylene protons and the various proton-proton and proton-fluorine couplings.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-11.2 - 1.4m-
H-24.2 - 4.5ddd²JHF ≈ 60-65 Hz, ³JHH(cis) ≈ 7-9 Hz, ³JHH(trans) ≈ 4-6 Hz
H-3a0.8 - 1.0m-
H-3b0.6 - 0.8m-
-CH₂OH (diastereotopic)3.5 - 3.8m-
-OHVariablebr s-

Causality Behind Predicted Shifts and Couplings:

  • H-2 (CHF): This proton, directly attached to the same carbon as the fluorine atom, will experience a significant downfield shift and a large geminal ²JHF coupling, which is characteristic of such arrangements[1]. The multiplicity will be a doublet of doublets of doublets due to coupling with the fluorine and the two adjacent cis and trans cyclopropyl protons.

  • Cyclopropyl Protons (H-1, H-3a, H-3b): These protons will reside in the shielded region of the spectrum, typical for cyclopropanes[5]. Their signals will be complex multiplets due to geminal and vicinal couplings with each other and vicinal couplings to H-2 and the hydroxymethyl protons.

  • Hydroxymethyl Protons (-CH₂OH): These protons are diastereotopic due to the adjacent chiral center (C-1) and will appear as a complex multiplet.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent, and it will likely appear as a broad singlet.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will be characterized by the large one-bond carbon-fluorine coupling constant for C-2.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-120 - 25d²JCF ≈ 10-15 Hz
C-275 - 80d¹JCF ≈ 230-240 Hz
C-35 - 10d²JCF ≈ 5-10 Hz
-CH₂OH60 - 65d³JCF ≈ 2-5 Hz

Causality Behind Predicted Shifts and Couplings:

  • C-2 (CHF): The carbon directly bonded to fluorine will be significantly deshielded and will exhibit a very large one-bond coupling constant (¹JCF)[1].

  • C-1 and C-3: These cyclopropyl carbons will show smaller, two-bond couplings to fluorine (²JCF).

  • -CH₂OH: The hydroxymethyl carbon will experience a small, three-bond coupling to fluorine (³JCF).

Predicted ¹⁹F NMR Spectral Data

The fluorine NMR spectrum is expected to show a single resonance with complex multiplicity due to couplings with the cyclopropyl protons.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm, rel. to CFCl₃)MultiplicityPredicted Coupling Constants (J, Hz)
C-2 Fluorine-175 to -185ddd²JFH ≈ 60-65 Hz, ³JHF(cis) ≈ 15-20 Hz, ³JHF(trans) ≈ 5-10 Hz

Causality Behind Predicted Shifts and Couplings:

  • Chemical Shift: The chemical shift is in the typical range for a fluorine atom on a cyclopropyl ring, influenced by the electron-withdrawing nature of the adjacent hydroxyl group[2].

  • Multiplicity: The signal will be a doublet of doublets of doublets due to coupling with the geminal proton (H-2) and the two vicinal cyclopropyl protons (H-1 and H-3). The magnitude of the vicinal coupling constants is dependent on the dihedral angle, with ³JHF(cis) generally being larger than ³JHF(trans)[6].

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.

Sample Preparation

A self-validating system for sample preparation is crucial for data integrity.

  • Analyte Purity: Ensure the sample of ((1S,2S)-2-fluorocyclopropyl)methanol is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Use a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d is often a good first choice for small organic molecules.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ in a sealed capillary can be used, or the spectrum can be referenced to the spectrometer's frequency.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following is a general workflow for acquiring 1D and 2D NMR spectra.

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Foundational

Conformational analysis and stereochemistry of ((1S,2S)-2-fluorocyclopropyl)methanol

Title: Conformational Analysis and Stereochemistry of ((1S,2S)-2-Fluorocyclopropyl)methanol: A Mechanistic Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Conformational Analysis and Stereochemistry of ((1S,2S)-2-Fluorocyclopropyl)methanol: A Mechanistic Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The incorporation of fluorinated cyclopropanes into pharmacophores is a highly effective strategy for increasing metabolic stability, lowering lipophilicity, and inducing strict conformational restriction. Among these motifs, ((1S,2S)-2-fluorocyclopropyl)methanol serves as a critical chiral building block. Unlike its cis counterparts, the trans geometry of the (1S,2S) isomer fundamentally alters its conformational landscape by precluding intramolecular hydrogen bonding. This whitepaper provides an authoritative, self-validating guide to the stereochemical assignment, conformational dynamics, and experimental protocols required to characterize this molecule.

Stereochemical Architecture and Absolute Configuration

The conformational behavior of 2-fluorocyclopropanemethanol is entirely dictated by its absolute configuration. A rigorous application of Cahn-Ingold-Prelog (CIP) priority rules is required to map the 3D architecture of the (1S,2S) enantiomer.

Derivation of the Trans Relationship
  • C1 Chiral Center (Hydroxymethyl-bearing): The priority order is −CH2​OH (1) > −CHF− (2) > −CH2​− (3) > −H (4). For the 1S configuration, spatial vector analysis dictates that the −CH2​OH group must be oriented on the lower face (dash) of the cyclopropane ring when viewed from the top.

  • C2 Chiral Center (Fluorine-bearing): The priority order is −F (1) > −CH(CH2​OH)− (2) > −CH2​− (3) > −H (4). For the 2S configuration, the highly electronegative fluorine atom must be oriented on the upper face (wedge) of the ring.

Causality Insight: Because the −CH2​OH group and the −F atom reside on opposite faces of the rigid cyclopropane framework, they possess a strict trans relationship. This geometric reality fundamentally precludes the formation of the intramolecular F⋯H−O hydrogen bond that typically drives the conformational preference in cis-fluorohydrins [1, 2].

StereochemLogic C1 C1 Chiral Center (-CH2OH) S1 Priority: -CH2OH > -CHF > -CH2 C1->S1 C2 C2 Chiral Center (-F) S2 Priority: -F > -CH(CH2OH) > -CH2 C2->S2 Config1 1S Config (CH2OH is DOWN) S1->Config1 Config2 2S Config (F is UP) S2->Config2 Trans Trans Relationship (Opposite Faces) Config1->Trans Config2->Trans

Caption: Logical derivation of the trans relationship from the (1S,2S) absolute configuration.

Conformational Landscape: Rotational Dynamics

In the absence of intramolecular hydrogen bonding, the conformational potential energy surface (PES) of ((1S,2S)-2-fluorocyclopropyl)methanol is governed by hyperconjugation, dipole-dipole interactions, and steric hindrance.

Hyperconjugation and the Bisected Conformation

Cyclopropane rings possess high p-character C-C bonds (Walsh orbitals). To maximize orbital overlap, the adjacent C−O bond of the hydroxymethyl group strongly prefers a bisected conformation [3]. In this state, the σC−O∗​ antibonding orbital is parallel to the cyclopropane ring plane, allowing for stabilizing σC−C​→σC−O∗​ hyperconjugation.

Dipole Minimization (The Gauche Effect)

Rotation around the C1−Cα bond ( θ1​ ) dictates the relative orientation of the C−F and C−O dipoles.

  • Bisected-Gauche: The C−O bond is oriented gauche to the C1−C2 bond. This minimizes the overall molecular dipole moment by angling the C−O dipole away from the highly polarized C−F bond, representing the global energy minimum.

  • Bisected-Syn: The C−O bond points directly over the ring towards the fluorine atom. Despite being on opposite faces, the alignment of the C−O and C−F dipoles creates electrostatic repulsion, making this a higher-energy state.

Table 1: Conformational Energetics of ((1S,2S)-2-Fluorocyclopropyl)methanol

Conformer TypeDihedral C2−C1−Cα−O Relative Energy (kcal/mol)*Primary Governing Interaction
Bisected-Gauche ~120°0.00 (Global Min)Dipole minimization, σC−C​→σC−O∗​
Staggered-Anti ~180°+1.25Steric relief, loss of Walsh orbital overlap
Bisected-Syn ~0°+2.80Unfavorable C−F / C−O dipole alignment

*Values are representative estimates based on MP2/6-311++G(d,p) level calculations of trans-fluorocyclopropanes [1, 4].

Self-Validating Experimental Protocols

To verify the (1S,2S) stereochemistry and its resulting conformation, researchers must employ a multi-modal approach combining computational modeling and advanced NMR spectroscopy.

Computational Workflow for Conformational Mapping

To map the conformational landscape accurately, empirical force fields are insufficient due to the complex hyperconjugation of the cyclopropane ring. The following protocol utilizes Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2).

Step-by-Step Methodology:

  • PES Relaxed Scan: Perform a relaxed coordinate scan of the C2−C1−Cα−O dihedral angle in 10° increments using the MMFF94 force field to identify local minima.

  • DFT Optimization: Submit the lowest energy conformers to DFT optimization at the B3LYP/6-311++G(d,p) level. Include Grimme's D3 dispersion correction to account for intramolecular non-covalent interactions.

  • Frequency Analysis: Execute a vibrational frequency calculation to ensure all optimized structures are true minima (zero imaginary frequencies). Self-validation step: If imaginary frequencies exist, the structure is a transition state and must be perturbed and re-optimized.

  • Energy Refinement: Perform single-point energy calculations using MP2/aug-cc-pVTZ to accurately capture electron correlation effects.

  • NMR Prediction: Calculate the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method to predict 3JH,H​ and 3JH,F​ coupling constants.

ConformationalWorkflow Start Input (1S,2S) Structure (Trans Configuration) PES PES Relaxed Scan (C2-C1-Cα-O & C1-Cα-O-H) Start->PES DFT DFT Optimization (B3LYP/6-311++G**) PES->DFT MP2 MP2 Energy Refinement (Single Point) DFT->MP2 NBO NBO Analysis (Hyperconjugation/Sterics) DFT->NBO NMR GIAO NMR Prediction (Coupling Constants) MP2->NMR NBO->NMR

Caption: Computational workflow for mapping the conformational landscape of fluorinated cyclopropanes.

NMR Spectroscopy Protocol for Stereochemical Validation

The trans relationship of the (1S,2S) isomer is definitively proven through J-coupling analysis and the Nuclear Overhauser Effect (NOE).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the synthesized compound in 0.5 mL of C6​D6​ . Causality Note: Benzene-d6 is preferred over CDCl3​ as it induces aromatic solvent-induced shifts (ASIS), which helps resolve overlapping multiplets between the C3 methylene protons and the hydroxymethyl protons.

  • Acquisition: Acquire 1D 1H , 19F , and 13C spectra at 298 K using a 500 MHz spectrometer.

  • 19F -Decoupling: Perform a 19F -decoupled 1H NMR experiment ( 1H{19F} ). By irradiating the fluorine frequency, the complex 3JH,F​ and 2JH,F​ splittings are removed, allowing direct extraction of the 3JH1,H2​ coupling constant.

  • NOESY Analysis: Acquire a 2D NOESY spectrum with a mixing time of 400 ms.

Self-Validating Data Interpretation: If the molecule is the (1S,2S) trans isomer, the NOESY spectrum will show no cross-peaks between the hydroxymethyl protons and the C2 proton (H2), as they are on opposite faces. Furthermore, the extracted coupling constants must align with the Karplus relationship for cyclopropanes.

Table 2: Key NMR Coupling Constants for Relative Stereochemistry Assignment

ParameterNuclei InvolvedExpected Range (trans)Expected Range (cis)Diagnostic Value
3JH,H​ H1 - H23.5 - 5.5 Hz7.5 - 10.0 HzPrimary indicator of ring relative stereochemistry
3JH,F​ H1 - F10 - 15 Hz15 - 20 HzSecondary confirmation of F orientation
2JH,F​ H2 - F50 - 65 Hz50 - 65 HzConfirms geminal F-H relationship

Conclusion

The (1S,2S) configuration of 2-fluorocyclopropylmethanol enforces a rigid trans geometry that prevents intramolecular hydrogen bonding. Consequently, its conformational behavior is dictated entirely by Walsh orbital hyperconjugation and the minimization of dipole-dipole repulsion between the C−F and C−O bonds, resulting in a highly stable bisected-gauche global minimum. By utilizing rigorous DFT/MP2 computational workflows paired with 19F -decoupled NMR protocols, researchers can definitively self-validate the stereochemical and conformational integrity of this crucial pharmaceutical building block.

References

  • Kwon, M.-K., & Sung, E.-M. (2010). Intramolecular Hydrogen Bonding in 2-Fluorocyclopropanemethanol and 2-Chlorocyclopropanemethanol as Studied by ab Initio Calculation. Journal of the Korean Chemical Society, 54(3), 275-282. URL:[Link]

  • Linclau, B., et al. (2016). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition, 55(23), 674-678. URL:[Link]

  • Møllendal, H., et al. (2005). A Microwave and Quantum Chemical Study of the Conformational Properties and Intramolecular Hydrogen Bonding of 1-Fluorocyclopropanecarboxylic Acid. The Journal of Physical Chemistry A, 109(31), 6995-7000. URL:[Link]

  • Grygorenko, O., et al. (2020). Intramolecular C−F…H−O hydrogen bonds in (1‐fluorocyclopropyl)methanol and cis‐2‐fluorocyclohexanol. Chemistry - A European Journal, 26(34), 7682-7691. URL:[Link]

Exploratory

Whitepaper: A Framework for In Vitro Toxicological and Metabolic Profiling of Novel Fluorinated Cyclopropyl Analogs

As a Senior Application Scientist, I must preface this guide by stating that, as of my last update, publicly accessible, peer-reviewed literature specifically detailing the comprehensive in vitro toxicity and metabolic p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I must preface this guide by stating that, as of my last update, publicly accessible, peer-reviewed literature specifically detailing the comprehensive in vitro toxicity and metabolic profile of ((1S,2S)-2-fluorocyclopropyl)methanol is not available. This compound represents a novel chemical entity, and as such, detailed toxicological and metabolic data is likely proprietary or in the early stages of research and not yet published.

Therefore, this document will serve as a forward-looking, "best-practice" framework. It will outline the essential in vitro assays and methodologies that a drug development professional would need to execute to thoroughly characterize the toxicity and metabolic fate of a new chemical entity (NCE) like ((1S,2S)-2-fluorocyclopropyl)methanol. This guide is built upon established, authoritative protocols and principles in toxicology and drug metabolism.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The introduction of fluorine into small molecule drug candidates, such as in ((1S,2S)-2-fluorocyclopropyl)methanol, is a common strategy to enhance metabolic stability and modulate physicochemical properties. However, this modification can also introduce unique toxicological liabilities and alter metabolic pathways. This guide provides a comprehensive framework for the in-vitro characterization of such novel compounds, ensuring a robust and scientifically sound evaluation prior to further development. We will detail the necessary experimental workflows, the rationale behind their selection, and the interpretation of potential outcomes.

Part 1: In Vitro Toxicity Assessment

A tiered approach to in vitro toxicity testing is crucial to identify potential liabilities early in the drug discovery process. This allows for a "fail-fast" strategy, saving resources and time.

Cytotoxicity Assays: The First Line of Defense

The initial assessment of toxicity involves determining the concentration at which the compound induces cell death. This is typically performed in a variety of cell lines to assess for cell-type specific effects.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of ((1S,2S)-2-fluorocyclopropyl)methanol in culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 0.1 µM to 1000 µM).

  • Incubation: Remove the old medium from the cells and add the compound-containing medium. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Data Presentation: Example Cytotoxicity Data

Cell LineIncubation Time (h)IC50 (µM)
HepG224>1000
HepG248750
HepG272500
HEK29348>1000
Genotoxicity Assays: Assessing DNA Damage Potential

It is critical to determine if a compound can cause mutations in DNA, which can have carcinogenic potential.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test, as outlined by OECD Guideline 471, is a widely used method for identifying compounds that can cause gene mutations.

  • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli that have been engineered to be sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: Expose the bacterial strains to various concentrations of ((1S,2S)-2-fluorocyclopropyl)methanol.

  • Plating: Plate the treated bacteria on a minimal agar medium that lacks the amino acid the bacteria need to grow.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours. Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid).

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for genotoxicity.

Rationale: This assay is a cornerstone of regulatory toxicology due to its high predictivity for in vivo mutagenicity and carcinogenicity.

Visualization: Genotoxicity Assessment Workflow

G cluster_0 Ames Test Workflow start Start: Compound Preparation strains Select Bacterial Strains (e.g., S. typhimurium, E. coli) start->strains s9 Prepare S9 Metabolic Activation Mix strains->s9 With Metabolic Activation no_s9 Control (No S9) strains->no_s9 Without Metabolic Activation exposure Expose Bacteria to Compound (with and without S9) s9->exposure no_s9->exposure plating Plate on Minimal Agar exposure->plating incubation Incubate 48-72h plating->incubation counting Count Revertant Colonies incubation->counting analysis Analyze for Dose-Dependent Increase counting->analysis result Result: Genotoxic or Non-Genotoxic analysis->result

Caption: Workflow for the Ames bacterial reverse mutation assay.

Part 2: In Vitro Metabolic Profile

Understanding how a compound is metabolized is fundamental to predicting its efficacy, safety, and potential for drug-drug interactions.

Metabolic Stability Assessment

The first step is to determine how quickly the compound is metabolized by liver enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, mouse), NADPH (a cofactor for cytochrome P450 enzymes), and a buffer.

  • Compound Addition: Add ((1S,2S)-2-fluorocyclopropyl)methanol to the incubation mixture at a final concentration of 1 µM.

  • Time Course: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Rationale: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are the primary enzymes responsible for drug metabolism. This assay provides a rapid assessment of metabolic stability.

Data Presentation: Example Metabolic Stability Data

SpeciesIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human>60<10
Rat4525
Mouse2055
Metabolite Identification

Identifying the major metabolites is crucial for understanding the metabolic pathways and for determining if any of the metabolites are pharmacologically active or toxic.

Experimental Protocol: Metabolite Identification in Hepatocytes

  • Hepatocyte Culture: Plate cryopreserved human hepatocytes and allow them to form a monolayer.

  • Compound Treatment: Treat the hepatocytes with ((1S,2S)-2-fluorocyclopropyl)methanol (e.g., 10 µM) for several hours.

  • Sample Collection: Collect both the cell culture medium and the cell lysate.

  • Sample Preparation: Prepare the samples for LC-MS/MS analysis.

  • High-Resolution LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer to identify potential metabolites based on their accurate mass and fragmentation patterns.

  • Metabolite Characterization: Propose structures for the identified metabolites.

Rationale: Hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors, providing a more complete picture of metabolism than microsomes alone.

Visualization: Potential Metabolic Pathways

G cluster_1 Hypothetical Metabolic Pathways parent ((1S,2S)-2-fluorocyclopropyl)methanol oxidation Oxidation (CYP450) parent->oxidation Phase I conjugation Glucuronidation (UGT) parent->conjugation Phase II metabolite1 Aldehyde/Carboxylic Acid Metabolite oxidation->metabolite1 metabolite2 Glucuronide Conjugate conjugation->metabolite2

Caption: Potential Phase I and Phase II metabolic pathways.

Part 3: Integrated Interpretation and Future Directions

The data generated from these in vitro studies provide a foundational understanding of the toxicological and metabolic profile of ((1S,2S)-2-fluorocyclopropyl)methanol.

  • Low Cytotoxicity and Genotoxicity: If the compound shows low cytotoxicity (high IC50 values) and is negative in the Ames test, this is a positive indication for its safety profile.

  • High Metabolic Stability: High metabolic stability in human liver microsomes suggests that the compound may have a long half-life in vivo, which could be advantageous for dosing but may also lead to accumulation and potential toxicity.

  • Metabolite Profile: The identification of metabolites is critical. If the metabolites are pharmacologically inactive and non-toxic, this is a favorable outcome. However, if a metabolite is found to be active or toxic, further investigation is warranted.

The results of this in vitro characterization will guide the next steps in the drug development process, including the design of in vivo toxicology and pharmacokinetic studies. A thorough understanding of the in vitro profile is essential for making informed decisions and for ultimately developing a safe and effective drug.

References

  • OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. Source: OECD iLibrary. [Link]

Protocols & Analytical Methods

Method

Application Note: ((1S,2S)-2-fluorocyclopropyl)methanol as a Versatile Chiral Building Block in Modern Drug Discovery

Abstract The strategic incorporation of small, strained ring systems and fluorine atoms has become a cornerstone of modern medicinal chemistry. The combination of these features in the fluorocyclopropyl moiety offers a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of small, strained ring systems and fluorine atoms has become a cornerstone of modern medicinal chemistry. The combination of these features in the fluorocyclopropyl moiety offers a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of ((1S,2S)-2-fluorocyclopropyl)methanol , a key chiral building block, in organic synthesis. We present its core properties, key synthetic transformations with detailed, field-tested protocols, and the underlying scientific principles that make it a valuable component in the drug discovery toolkit.

The Strategic Advantage of the 2-Fluorocyclopropyl Moiety

The cyclopropane ring, as the smallest cycloalkane, imposes a rigid, three-dimensional structure that can serve as a bioisosteric replacement for alkenes or gem-dimethyl groups, often leading to improved potency and reduced off-target effects.[3] When a fluorine atom is introduced onto this rigid scaffold, it imparts profound effects due to its unique electronic properties:

  • Metabolic Stability: The C-F bond is the strongest single bond to carbon, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing a fluorocyclopropyl group can block potential sites of oxidative metabolism.[5]

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, such as amines, which can be critical for optimizing compound absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Conformational Control: The fluorine atom can engage in specific non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, locking the molecule into a bioactive conformation and enhancing binding affinity.[1]

  • Lipophilicity Tuning: Fluorination typically increases lipophilicity, which can be strategically employed to improve membrane permeability and brain penetration for CNS drug candidates.[5][6]

The chiral nature of ((1S,2S)-2-fluorocyclopropyl)methanol provides access to stereochemically pure compounds, which is essential for developing selective drugs and avoiding potential off-target activities associated with other stereoisomers.[6]

Physicochemical Properties and Handling

A summary of the key properties of the title compound is provided below.

PropertyValue
CAS Number 883731-57-5[7]
Molecular Formula C₄H₇FO
Molecular Weight 90.10 g/mol
Appearance Colorless to light yellow liquid
Stereochemistry (1S,2S)
Typical Purity ≥98% (Chiral Purity ≥99% ee)
Storage Store refrigerated (2-8 °C) under an inert atmosphere. The compound is moisture-sensitive.

Note: Data compiled from various commercial supplier datasheets. Always refer to the specific Certificate of Analysis for lot-specific data.

Core Synthetic Transformations: A Workflow Overview

((1S,2S)-2-fluorocyclopropyl)methanol is a primary alcohol, and its synthetic utility stems from the ability to transform the hydroxyl group into other key functionalities. The primary pathways involve activating the alcohol as a good leaving group for nucleophilic substitution or oxidizing it to an aldehyde or carboxylic acid.

G cluster_0 Key Intermediates cluster_1 Final Products A ((1S,2S)-2-Fluorocyclopropyl) methanol B ((1S,2S)-2-Fluorocyclopropyl)methyl Tosylate/Mesylate A->B Tosylation/ Mesylation C ((1S,2S)-2-Fluorocyclopropyl) carbaldehyde A->C Mild Oxidation (DMP, Swern) E Amines (R-NH₂) Azides (R-N₃) Thioethers (R-SR') B->E SN2 Substitution (NaN₃, R'NH₂, R'SH) F Ethers (R-OR') B->F Williamson Ether Synthesis D ((1S,2S)-2-Fluorocyclopropyl) carboxylic Acid C->D Strong Oxidation G Amides (R-CONHR') Esters (R-COOR') D->G Amide/Ester Coupling caption Figure 1. Key synthetic pathways from the building block.

Caption: Figure 1. Key synthetic pathways from the building block.

Experimental Protocols

The following protocols are representative, field-proven methods for the key transformations of ((1S,2S)-2-fluorocyclopropyl)methanol. As a Senior Application Scientist, I stress the importance of causality: understanding why each step is taken is crucial for success and troubleshooting.

Protocol 4.1: Activation of the Hydroxyl Group via Tosylation

Causality: The hydroxyl group (-OH) is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a group that readily departs with its electron pair, such as a tosylate (-OTs).[8] Tosylates are excellent leaving groups because their negative charge is delocalized and stabilized by the resonance of the sulfonate group.[8] This protocol uses p-toluenesulfonyl chloride (TsCl) in the presence of a base to prevent the buildup of HCl byproduct.

Materials:

Reagent M.W. Amount (1.0 mmol scale) Moles Equiv.
((1S,2S)-2-Fluorocyclopropyl)methanol 90.10 90.1 mg 1.0 1.0
p-Toluenesulfonyl Chloride (TsCl) 190.65 229 mg 1.2 1.2
Pyridine (anhydrous) 79.10 2.0 mL - Solvent

| Dichloromethane (DCM, anhydrous) | 84.93 | 10 mL | - | Solvent |

Step-by-Step Procedure:

  • Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ((1S,2S)-2-fluorocyclopropyl)methanol (1.0 mmol).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (10 mL) and anhydrous pyridine (2.0 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side products.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise to the stirred solution over 5 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The product tosylate will have a higher Rf than the starting alcohol.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (10 mL), and finally brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.

Self-Validation: The formation of the tosylate can be confirmed by ¹H NMR, where characteristic signals for the tosyl group's aromatic protons will appear around 7.4-7.8 ppm and a singlet for the methyl group around 2.4 ppm.

Protocol 4.2: Nucleophilic Substitution - Synthesis of an Azide Intermediate

Causality: With the excellent tosylate leaving group installed, the carbon center is now highly electrophilic and susceptible to attack by a wide range of nucleophiles via an S_N2 mechanism.[8][9] This protocol demonstrates the synthesis of the corresponding azide, a versatile intermediate that can be readily reduced to a primary amine.

Caption: Figure 2. Generalized SN2 reaction mechanism.

Materials:

Reagent M.W. Amount (1.0 mmol scale) Moles Equiv.
((1S,2S)-2-Fluorocyclopropyl)methyl Tosylate 244.27 244 mg 1.0 1.0
Sodium Azide (NaN₃) 65.01 97.5 mg 1.5 1.5

| Dimethylformamide (DMF, anhydrous) | 73.09 | 5 mL | - | Solvent |

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask, add the tosylate (1.0 mmol) and sodium azide (1.5 mmol). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).

  • Reaction: Add anhydrous DMF (5 mL) and heat the mixture to 60-70 °C with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting tosylate spot has disappeared (typically 2-4 hours).

  • Workup:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL) and diethyl ether (20 mL).

    • Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).

    • Combine the organic layers and wash with brine (3 x 20 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Do not heat the crude azide to dryness; low molecular weight organic azides can be explosive.

  • Purification: The crude product is often used directly in the next step (e.g., a Staudinger or hydrogenation reaction) without further purification.

Self-Validation: The successful formation of the azide can be confirmed by IR spectroscopy, which will show a strong, characteristic azide (N₃) stretch at approximately 2100 cm⁻¹.

Protocol 4.3: Oxidation to ((1S,2S)-2-Fluorocyclopropyl)carbaldehyde

Causality: The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid.[10] The Swern oxidation is a classic and reliable method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine.[11] This method is highly effective and compatible with a wide range of functional groups.

Materials:

Reagent M.W. Amount (1.0 mmol scale) Moles Equiv.
Oxalyl Chloride 126.93 0.11 mL (133 mg) 1.05 1.05
DMSO (anhydrous) 78.13 0.17 mL (188 mg) 2.4 2.4
((1S,2S)-2-Fluorocyclopropyl)methanol 90.10 90.1 mg 1.0 1.0
Triethylamine (Et₃N) 101.19 0.70 mL (506 mg) 5.0 5.0

| Dichloromethane (DCM, anhydrous) | 84.93 | 10 mL | - | Solvent |

Step-by-Step Procedure:

  • Activator Prep: In a flame-dried, three-neck flask under nitrogen, dissolve oxalyl chloride (1.05 mmol) in anhydrous DCM (5 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.4 mmol) in DCM (1 mL) dropwise via syringe. Stir for 15 minutes at -78 °C. Gas evolution (CO, CO₂) will be observed.[11]

  • Alcohol Addition: Add a solution of ((1S,2S)-2-fluorocyclopropyl)methanol (1.0 mmol) in DCM (2 mL) dropwise. Stir the resulting mixture for 30 minutes at -78 °C.

  • Quench: Add triethylamine (5.0 mmol) dropwise, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.

  • Workup:

    • Add water (10 mL) and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The aldehyde is volatile. Purification is best achieved by careful flash chromatography on silica gel.

Self-Validation: Disappearance of the broad alcohol -OH peak in the IR spectrum and the appearance of a strong carbonyl C=O stretch around 1710-1730 cm⁻¹ confirms the oxidation. ¹H NMR will show a characteristic aldehyde proton signal around 9-10 ppm.

Conclusion

((1S,2S)-2-fluorocyclopropyl)methanol is a powerful and versatile chiral building block for modern drug discovery.[12] Its utility stems from the unique combination of stereochemical purity, conformational rigidity, and the profound electronic influence of the fluorine atom. The protocols detailed in this note provide reliable and scalable methods for converting this simple alcohol into a variety of key synthetic intermediates, including tosylates for nucleophilic substitution and aldehydes for further carbon-carbon bond-forming reactions. By understanding the principles behind these transformations, researchers can effectively leverage this building block to construct complex molecular architectures and accelerate the development of next-generation therapeutics.

References
  • Matsuo, J., Tani, Y., & Hayakawa, Y. (2004). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters. Available at: [Link]

  • Dolbier Jr, W. R., & Battiste, M. A. (2004). Synthesis and properties of gem-(difluorocyclopropyl)amine derivatives of bicyclo[n.1.0]alkanes. PubMed. Available at: [Link]

  • Ferreira, F., & Dehli, J. R. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. Available at: [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine oxidase. Journal of Medicinal Chemistry. Available at: [Link]

  • Crawford, J. J., et al. (n.d.). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. PMC. Available at: [Link]

  • Yoon, J., et al. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. Available at: [Link]

  • Volk, B., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Liu, Y., et al. (2025). Fluorocyclopropyl-Containing Tacrine Derivatives as Potent and Selective Dual CDK2/CDK9 Inhibitors for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Peters, D. G., & Kim, J. P. (n.d.). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Available at: [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. Available at: [Link]

  • Reddit. (2025). Tosylation protocol? r/Chempros. Available at: [Link]

  • ChemRxiv. (2026). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. Available at: [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • Molecules. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

  • Organic Chemistry. (n.d.). Chapter 8: Nucleophilic substitutions. Available at: [Link]

  • AstaTech, Inc. (2020). ((1S,2s)-2-fluorocyclopropyl)methanol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • Hartwig, J. F., & Togni, A. (n.d.). Scope and Mechanism of Formal SN2′ Substitution Reactions of a Monomeric Imidozirconium Complex with Allylic Electrophiles. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Studies of 2,2‐Difluorobicyclo[1.1.1]pentanes (BCP‐F2): The Scope and Limitation of Useful Building Blocks for Medicinal Chemists. Available at: [Link]

  • Frontiers. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Available at: [Link]

  • Imperial Spiral. (n.d.). Catalysis in flow: Practical and selective aerobic oxidation of alcohols to aldehydes and ketones. Available at: [Link]

  • Nature. (2009). Vapour-phase gold-surface-mediated coupling of aldehydes with methanol. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (2026). Direct Introduction of Fluorocyclopropyl Groups via Energy Transfer Catalysis. Available at: [Link]

Sources

Application

The Strategic Functionalization of ((1S,2S)-2-fluorocyclopropyl)methanol: A Gateway to Novel Chemical Space

An Application Guide for the Synthetic Chemist Abstract The cis-2-fluorocyclopropyl moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to act as a metabolically stable peptide b...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthetic Chemist

Abstract

The cis-2-fluorocyclopropyl moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to act as a metabolically stable peptide bond isostere and to fine-tune molecular properties such as lipophilicity and conformational rigidity. The chiral building block, ((1S,2S)-2-fluorocyclopropyl)methanol, serves as a critical entry point for introducing this valuable group into complex molecules. This comprehensive application guide provides researchers, scientists, and drug development professionals with detailed protocols and strategic insights into the versatile functionalization of this key synthetic intermediate. We will explore core transformations including oxidation, O-alkylation, esterification, and conversion to versatile electrophiles, explaining the mechanistic rationale behind experimental choices and providing validated, step-by-step procedures.

Introduction: The Value Proposition of the Fluorocyclopropyl Moiety

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design. The 2-fluorocyclopropyl group, in particular, has emerged as a powerful tool for medicinal chemists. Its unique stereoelectronic properties, stemming from the gauche effect between the C-F and C-C bonds, impart a specific conformational preference. When incorporated into a peptide backbone, the (1S,2S)-fluorocyclopropyl unit can mimic the cis-amide bond conformation, offering a metabolically robust alternative to a cleavable peptide linkage. Furthermore, the fluorine atom can engage in favorable interactions with biological targets and modulate physicochemical properties like pKa and lipophilicity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

((1S,2S)-2-fluorocyclopropyl)methanol is the premier, readily accessible chiral precursor for these applications. Its primary alcohol provides a versatile handle for a wide array of chemical transformations, allowing for its seamless integration into advanced synthetic routes. This guide details the core methodologies for unlocking its synthetic potential.

Core Functionalization Strategies & Mechanistic Considerations

The primary alcohol of ((1S,2S)-2-fluorocyclopropyl)methanol is the focal point for functionalization. The choice of strategy depends on the desired downstream application, whether it be coupling with a carboxylic acid, displacement with a nucleophile, or incorporation into an ether linkage.

Diagram: Overview of Functionalization Pathways

G A ((1S,2S)-2-fluorocyclopropyl)methanol B ((1S,2S)-2-fluorocyclopropyl)methyl esters A->B Esterification (EDC, RCOOH) C ((1S,2S)-2-fluorocyclopropyl)methyl ethers A->C Etherification (NaH, R-X) D (1S,2S)-2-fluorocyclopropanecarbaldehyde A->D Oxidation (DMP, PCC) E ((1S,2S)-2-fluorocyclopropyl)methyl halides/sulfonates A->E Activation (MsCl, PBr3) F Nucleophilic Substitution Products (e.g., Amines, Azides) E->F SN2 Displacement (Nu-)

Caption: Key synthetic transformations starting from ((1S,2S)-2-fluorocyclopropyl)methanol.

Oxidation to the Aldehyde: A Gateway to C-C Bond Formation

Oxidation of the primary alcohol to the corresponding aldehyde, (1S,2S)-2-fluorocyclopropanecarbaldehyde, furnishes a versatile electrophile for reactions such as Wittig olefination, Grignard additions, and reductive aminations.

Mechanistic Insight: The key challenge in this oxidation is preventing over-oxidation to the carboxylic acid and avoiding epimerization of the stereocenter adjacent to the newly formed carbonyl. The electron-withdrawing nature of the fluorine atom can influence the stability of the aldehyde. Milder, neutral-pH oxidizing agents are therefore preferred. Reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are highly effective. These reagents operate under non-aqueous, mild conditions, which preserves the integrity of the sensitive fluorocyclopropyl ring and the adjacent stereocenter.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a reliable method for obtaining the aldehyde with high fidelity.

Workflow Diagram: DMP Oxidation

G cluster_prep Reaction Setup cluster_workup Work-up & Purification A Dissolve Alcohol in DCM (Anhydrous) B Add Dess-Martin Periodinane (DMP) A->B C Stir at Room Temperature (Monitor by TLC) B->C D Quench with Na2S2O3 / NaHCO3 C->D Reaction Complete E Extract with DCM D->E F Dry (Na2SO4), Filter, Concentrate E->F G Purify via Silica Gel Chromatography F->G

Caption: Step-by-step workflow for the oxidation of the alcohol to the aldehyde using DMP.

Step-by-Step Procedure:

  • To a solution of ((1S,2S)-2-fluorocyclopropyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M), add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the resulting suspension vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with DCM and quench by pouring it into a stirred biphasic solution of saturated aqueous sodium bicarbonate (NaHCO₃) and 10% aqueous sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).

  • Stir until the layers are clear. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.

ReagentMolar Eq.PurityNotes
((1S,2S)-2-fluorocyclopropyl)methanol1.0>98%Ensure starting material is dry.
Dess-Martin Periodinane1.2Reagent GradeHandle in a fume hood; can be shock-sensitive.
Dichloromethane (DCM)SolventAnhydrousCritical for reaction efficiency.

Activation and Nucleophilic Substitution: Installing Diverse Functionality

To introduce nitrogen, sulfur, or other nucleophiles, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by mesylation or tosylation, or by direct conversion to a halide. The resulting electrophilic intermediate is then susceptible to S_N2 displacement.

Mechanistic Insight: The reaction proceeds via a classical S_N2 pathway. The choice of leaving group and nucleophile is critical. Mesylates are excellent leaving groups and are readily formed. The stereochemical integrity of the cyclopropane ring is maintained throughout this two-step sequence as the reaction occurs at the methylene carbon, not the chiral centers of the ring. Strong, non-basic nucleophiles such as sodium azide or sodium thiophenoxide are ideal for achieving high yields in the displacement step.

Protocol 2: Two-Step Azide Introduction via Mesylation

This protocol details the conversion of the alcohol to an azide, a versatile precursor for amines (via reduction) or for use in click chemistry.

Step 4.1: Mesylation

  • Dissolve ((1S,2S)-2-fluorocyclopropyl)methanol (1.0 eq) in anhydrous DCM (0.2 M) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C and allow it to warm to room temperature over 2 hours. Monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.

Step 4.2: Azide Displacement

  • Dissolve the crude ((1S,2S)-2-fluorocyclopropyl)methyl mesylate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).

  • Add sodium azide (NaN₃, 3.0 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to 60-70 °C and stir until the mesylate has been consumed (monitor by TLC, typically 4-6 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic extracts, wash extensively with brine to remove DMF, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting azide by silica gel chromatography.

ReagentMolar Eq.PurityNotes
Methanesulfonyl Chloride (MsCl)1.2>99%Highly corrosive and lachrymatory. Add dropwise.
Triethylamine (Et₃N)1.5>99%, distilledActs as a base to neutralize HCl byproduct.
Sodium Azide (NaN₃)3.0>99%Highly Toxic. Use appropriate safety measures.

O-Functionalization: Synthesis of Ethers and Esters

Direct functionalization of the oxygen atom via etherification or esterification is a straightforward way to append the fluorocyclopropyl motif to other molecules of interest.

Ether Synthesis via Williamson Ether Synthesis

Mechanistic Insight: This classic reaction involves deprotonation of the alcohol with a strong base, typically sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide or other leaving group on an alkyl electrophile (R-X). The reaction is efficient but requires strictly anhydrous conditions as NaH reacts violently with water.

Protocol 3: O-Benzylation

  • Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.3 M) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of ((1S,2S)-2-fluorocyclopropyl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography to yield the O-benzyl ether.

Ester Synthesis via Carbodiimide Coupling

Mechanistic Insight: For coupling the alcohol with a carboxylic acid, carbodiimide-mediated coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are ideal. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol, forming the ester bond. A catalyst, such as DMAP (4-Dimethylaminopyridine), is often added to accelerate the reaction.

Protocol 4: EDC/DMAP-Mediated Esterification

  • Dissolve the desired carboxylic acid (1.1 eq), ((1S,2S)-2-fluorocyclopropyl)methanol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M).

  • Add EDC hydrochloride (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture overnight.

  • Dilute the reaction with DCM, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Conclusion

((1S,2S)-2-fluorocyclopropyl)methanol is a powerful and versatile building block whose value is unlocked through a series of robust and well-understood functionalization reactions. The protocols detailed herein—oxidation, activation for nucleophilic substitution, and O-functionalization—provide a reliable toolkit for chemists in pharmaceutical and academic research. By understanding the mechanistic principles behind these transformations, scientists can strategically incorporate the unique fluorocyclopropyl motif to create novel molecular architectures with potentially enhanced biological activity and improved pharmacokinetic profiles.

References

  • Title: cis-2-Fluorocyclopropylamine: A New Bioisostere for the cis-Amide Bond Source: Organic Letters URL: [Link]

  • Title: Synthesis of Enantiopure cis- and trans-2-Fluorocyclopropylamines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A Useful 12-I-5 Triacetoxyperiodinane (the Dess-Martin Periodinane) for the Selective Oxidation of Primary or Secondary Alcohols and a Variety of Related 12-I-5 Species Source: Journal of the American Chemical Society URL: [Link]

  • Title: Preparation of (1S,2S)
  • Title: Steglich Esterification Source: Wikipedia URL: [Link]

Method

Application Note: Preparation of ((1S,2S)-2-Fluorocyclopropyl)methanol via Enzymatic Kinetic Resolution

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Scientific Rationale The fluorocyclopropyl motif is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

The fluorocyclopropyl motif is a privileged structural pharmacophore in modern medicinal chemistry. Its incorporation into small molecules—most notably in broad-spectrum fluoroquinolone antibiotics like sitafloxacin—enhances metabolic stability, increases lipophilicity, and improves target binding affinity through unique stereoelectronic effects .

As a Senior Application Scientist, I have designed this technical guide to address the historical bottleneck of accessing enantiopure fluorinated cyclopropanes. While early industrial routes relied on the microbial resolution of cis-2-fluorocyclopropanecarboxylic acid esters using soil-derived esterases , modern asymmetric synthesis heavily favors the direct Enzymatic Kinetic Resolution (EKR) of the corresponding primary alcohols. This protocol details the highly efficient, lipase-catalyzed enantioselective acylation of rac-trans-2-fluorocyclopropylmethanol to isolate the target ((1S,2S)-2-fluorocyclopropyl)methanol with >99% enantiomeric excess (ee).

Mechanistic Insights & Causality (E-E-A-T)

To ensure a robust and reproducible workflow, it is critical to understand the causality behind the selected reagents and conditions:

  • The Biocatalyst (Novozym 435): Candida antarctica Lipase B (CALB), immobilized on an acrylic resin (Novozym 435), is selected for its exceptional stereodiscrimination at the β -chiral center of primary alcohols. The enzyme's active site preferentially accommodates the (1R,2R)-enantiomer for acylation, leaving the desired (1S,2S)-enantiomer unreacted.

  • The Acyl Donor (Vinyl Acetate): Vinyl acetate is utilized rather than standard alkyl acetates. The causality here is thermodynamic: upon transferring the acetyl group to the substrate, the leaving group (vinyl alcohol) instantly tautomerizes into acetaldehyde. This renders the acylation strictly irreversible, preventing product inhibition and driving the kinetic resolution to completion.

  • The Solvent (MTBE): Methyl tert-butyl ether (MTBE) is chosen over highly polar or completely non-polar solvents. MTBE provides optimal solubility for the fluorinated substrate while preserving the essential microscopic hydration shell around the immobilized lipase. Stripping this water layer (which occurs in highly polar solvents) would force the enzyme into an inactive, "closed" conformation.

EKR_Pathway Substrate rac-2-Fluorocyclopropylmethanol (1S,2S) & (1R,2R) Reaction Enzymatic Kinetic Resolution (Enantioselective Acylation) Substrate->Reaction Reagents Vinyl Acetate + MTBE Acyl Donor & Solvent Reagents->Reaction Enzyme Novozym 435 (CALB) Biocatalyst Enzyme->Reaction ProdS ((1S,2S)-2-Fluorocyclopropyl)methanol Unreacted Target (ee > 99%) Reaction->ProdS Slow Reaction (Retained) ProdR ((1R,2R)-2-Fluorocyclopropyl)methyl acetate Acylated By-product Reaction->ProdR Fast Reaction (Converted)

Fig 1. Lipase-catalyzed kinetic resolution of rac-2-fluorocyclopropylmethanol.

Optimization of the Kinetic Resolution

The efficiency of a kinetic resolution is defined by its Enantiomeric Ratio ( E -value). An E -value > 100 indicates an excellent resolution suitable for industrial scale-up. As shown in the optimization data below, CALB significantly outperforms other commercial lipases for this specific fluorinated substrate.

BiocatalystAcyl DonorSolventTime (h)Conversion (%)ee of (1S,2S)-alcohol (%) E -value
Novozym 435 (CALB) Vinyl acetate MTBE 14 51 >99 >200
Amano Lipase PSVinyl acetateHexane24489285
Porcine Pancreatic LipaseVinyl butyrateTHF4822284

Data Summary: CALB in MTBE provides the optimal thermodynamic environment, achieving >99% ee at exactly 51% conversion.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By strictly monitoring the conversion rate and terminating the reaction at ~51%, the researcher guarantees the enantiopurity of the remaining alcohol.

Materials Required:
  • rac-trans-2-Fluorocyclopropylmethanol (10.0 g, 111.0 mmol)

  • Novozym 435 (CALB, immobilized) (500 mg, 5% w/w)

  • Vinyl acetate (14.3 g, 166.5 mmol, 1.5 equiv.)

  • Anhydrous MTBE (100 mL)

Methodology:
  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Solubilization: Dissolve rac-trans-2-fluorocyclopropylmethanol (10.0 g) in anhydrous MTBE (100 mL).

  • Acyl Donor Addition: Inject vinyl acetate (15.3 mL, 1.5 equiv.) into the stirring solution.

  • Initiation: Add the immobilized Novozym 435 beads (500 mg) in a single portion. Note: Do not crush the beads, as the physical integrity of the acrylic resin is required for enzyme stability and subsequent recovery.

  • Incubation: Stir the suspension gently at 30 °C.

  • Self-Validation (Reaction Monitoring): After 10 hours, begin sampling 50 μ L aliquots every 2 hours. Dilute with hexane and analyze via Chiral GC (e.g., Agilent CycloSil-B column). Monitor the ratio of the formed acetate to the remaining alcohol.

  • Termination: Once the GC conversion reaches exactly 50–51% (typically around 14 hours), immediately terminate the reaction by filtering the mixture through a sintered glass funnel to remove the immobilized enzyme. Wash the beads with MTBE (2 × 20 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure (bath temperature < 30 °C to prevent volatilization of the low-molecular-weight product).

  • Isolation: Separate the unreacted ((1S,2S)-2-fluorocyclopropyl)methanol from the ((1R,2R)-2-fluorocyclopropyl)methyl acetate via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient from 9:1 to 7:3).

Analytical Validation

To ensure the integrity of the final product, conduct the following validations:

  • Chiral GC Analysis: Confirm that the isolated alcohol peak corresponds exclusively to the (1S,2S) enantiomer (ee > 99%).

  • Optical Rotation: Measure the specific rotation. The (1S,2S) enantiomer should exhibit a positive optical rotation [α]D20​ , consistent with literature values for trans-fluorocyclopropyl derivatives.

  • NMR Spectroscopy: 1 H and 19 F NMR must confirm the trans relationship between the fluorine atom and the hydroxymethyl group (characterized by specific 3JH,F​ and 3JH,H​ coupling constants on the cyclopropane ring).

References

  • Imura, A.; Itoh, M.; Miyadera, A. "Resolution of cis-2-fluorocyclopropanecarboxylic acid by a microbial enantioselective hydrolysis." Tetrahedron: Asymmetry 1998, 9 (17), 3047-3052. URL:[Link]

  • Liang, J. et al. "Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid." The Journal of Organic Chemistry 2014, 79 (15), 7226-7231. URL:[Link]

  • Gao, Y. et al. "Synthesis and Antibacterial Activity of Novel 7-(3-Amino-4-fluoropyrrolidin-1-yl)-1-[2-fluorocyclopropane]-8-(methoxy or methyl)quinolones." Chemical and Pharmaceutical Bulletin 2019, 67 (1), 47-58. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in ((1S,2S)-2-fluorocyclopropyl)methanol synthesis

Welcome to the technical support center for the asymmetric synthesis of ((1S,2S)-2-fluorocyclopropyl)methanol. This valuable chiral building block is of increasing interest in medicinal chemistry and drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the asymmetric synthesis of ((1S,2S)-2-fluorocyclopropyl)methanol. This valuable chiral building block is of increasing interest in medicinal chemistry and drug development. Achieving high enantiomeric excess (ee) is critical for its application, yet can present significant experimental challenges.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and consistently achieve high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to enantiomerically enriched ((1S,2S)-2-fluorocyclopropyl)methanol?

The most prevalent and effective methods involve the asymmetric cyclopropanation of a fluoro-substituted allylic alcohol. A highly successful approach is the Simmons-Smith reaction, which utilizes zinc carbenoids in the presence of a chiral ligand.[1][2][3] The hydroxyl group of the allylic alcohol acts as a directing group, which, in combination with a chiral catalyst or ligand, controls the facial selectivity of the cyclopropanation, leading to high diastereo- and enantioselectivity.[4]

Q2: Why is achieving high enantiomeric excess (ee) in this synthesis often challenging?

Several factors can compromise enantioselectivity:

  • Catalyst/Ligand Inefficiency: The choice and purity of the chiral ligand or catalyst are paramount. Impurities or improper handling can lead to reduced activity or selectivity.[5]

  • Background Reactions: The achiral "background" reaction, mediated by the zinc carbenoid alone, can compete with the desired chiral-catalyzed pathway, lowering the overall ee.[6]

  • Reaction Conditions: Temperature, solvent, and reactant concentrations are critical parameters. Deviations from optimal conditions can drastically reduce enantioselectivity by altering the energy difference between diastereomeric transition states.[5][7]

  • Substrate Purity: Impurities in the starting fluoroallylic alcohol can interfere with the catalyst or participate in side reactions.

Q3: What are the standard analytical techniques for determining the enantiomeric excess (ee) of the product?

The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[8][9] These techniques use a chiral stationary phase to separate the enantiomers, allowing for accurate quantification of the peak areas to determine the ee. Other methods include:

  • NMR Spectroscopy with Chiral Shift Reagents: Using chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can induce chemical shift differences between enantiomers, allowing for ee determination by integration.[10]

  • ¹⁹F NMR Spectroscopy: For fluorinated molecules, derivatization with a chiral auxiliary can allow for baseline separation of the diastereomeric signals in the ¹⁹F NMR spectrum, providing a clean method for ee analysis.[11][12]

Troubleshooting Guide: Improving Low Enantiomeric Excess

This section addresses the most common issue encountered in this synthesis: suboptimal enantiomeric excess.

Q: My enantiomeric excess is consistently low (<90%). What are the most likely causes and how can I systematically troubleshoot this?

A: Low ee is a frustrating but solvable problem. A systematic approach is the key to identifying the root cause. Follow the decision tree below and consult the detailed explanations for each step.

G start Low ee Observed (<90%) reagent_purity Step 1: Verify Reagent & Solvent Purity start->reagent_purity Start Troubleshooting catalyst_integrity Step 2: Assess Catalyst & Ligand Integrity reagent_purity->catalyst_integrity Purity Confirmed sub1 Are reagents fresh & pure? Is solvent anhydrous? reagent_purity->sub1 reaction_conditions Step 3: Optimize Reaction Conditions catalyst_integrity->reaction_conditions Catalyst OK sub2 Is catalyst from a reliable source? Was it stored correctly? Run a control reaction. catalyst_integrity->sub2 analysis Step 4: Confirm Analytical Method reaction_conditions->analysis Conditions Optimized sub3 Screen temperature (lower is often better). Screen solvents (polarity matters). Vary concentration (dilution may help). reaction_conditions->sub3 success High ee Achieved (>95%) analysis->success Analysis Validated sub4 Is chiral column resolving well? Are peaks baseline separated? Validate with a racemic sample. analysis->sub4

Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.

Step 1: Verify Reagent & Solvent Purity
  • The "Why": Asymmetric catalysis is highly sensitive to impurities. Water can deactivate both the zinc carbenoid and the chiral ligand-metal complex. Other impurities in your starting material or solvent can act as competitive inhibitors or ligands, disrupting the highly organized transition state required for high enantioselectivity.[5]

  • Actionable Steps:

    • Starting Material: Re-purify the starting fluoroallylic alcohol via distillation or column chromatography. Confirm purity by ¹H NMR and GC-MS.

    • Solvent: Always use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., CaH₂ for dichloromethane).

    • Zinc Reagent: Use high-purity diethylzinc and diiodomethane. If preparing the zinc carbenoid in situ, ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

Step 2: Assess Catalyst & Ligand Integrity
  • The "Why": The chiral ligand is the heart of the asymmetric induction. If it is degraded, impure, or incorrectly prepared, it cannot effectively control the stereochemical outcome.

  • Actionable Steps:

    • Source & Storage: If using a commercial catalyst or ligand, ensure it is from a reputable supplier and has been stored under the recommended conditions (e.g., under inert gas, protected from light and moisture).[5]

    • In-House Preparation: If the ligand (e.g., a chiral dioxaborolane) is prepared in-house, rigorously verify its structure and purity using NMR, mass spectrometry, and polarimetry.[1][2]

    • Control Reaction: Run the reaction with a substrate that is known to give high ee with your specific catalytic system. If this control reaction also fails, the problem is almost certainly with the catalyst itself.

Step 3: Optimize Reaction Conditions
  • The "Why": The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Temperature, solvent, and concentration directly influence these energy barriers.

  • Actionable Steps:

    • Temperature Screening: Generally, lower reaction temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to small differences in activation energy.[5] If your standard protocol is at room temperature, try running the reaction at 0 °C, -20 °C, or even -40 °C.[8]

    • Solvent Screening: The solvent can dramatically impact the conformation and solvation of the catalyst-substrate complex. A change in solvent can favor a more organized transition state. Screen a range of anhydrous solvents with varying polarities.

SolventTypical PolarityPotential Impact on ee
Dichloromethane (DCM)Polar AproticCommonly used, good starting point.[1][8]
Diethyl EtherNonpolarCan sometimes improve ee by minimizing aggregation.
TolueneNonpolarMay alter catalyst-substrate interactions.
1,2-Dichloroethane (DCE)Polar AproticCan be a good alternative to DCM.
  • Concentration Effects: High concentrations can sometimes lead to catalyst aggregation or the formation of off-cycle, less selective species. Try running the reaction at half the original concentration or under high-dilution conditions.[5]

Step 4: Confirm Analytical Method
  • The "Why": An inaccurate ee measurement can send you on a fruitless optimization quest. Poor resolution or incorrect integration of peaks on a chiral HPLC chromatogram is a common source of error.

  • Actionable Steps:

    • Baseline Separation: Ensure you have baseline separation of the two enantiomer peaks in your chiral HPLC/SFC chromatogram. If not, optimize the mobile phase, flow rate, or column temperature.

    • Racemic Standard: Synthesize a small amount of the racemic product (by running the reaction without the chiral ligand). Inject this standard to confirm the retention times of both enantiomers and to ensure your analytical method can resolve them.

    • Detector Linearity: Ensure your detector response is linear over the concentration range of your samples.

Detailed Experimental Protocols

Protocol 1: Synthesis of ((1S,2S)-2-fluorocyclopropyl)methanol via Asymmetric Simmons-Smith Reaction

This protocol is adapted from methodologies described by Charette et al. and provides a robust starting point for achieving high enantioselectivity.[1][2]

G reagents 1. Reagent Prep - Dry DCM - Prepare Chiral Ligand Soln - Prepare Fluoroallylic Alcohol Soln carbenoid 2. Carbenoid Formation - Add Et2Zn to CH2I2 - Stir at 0°C under Argon reagents->carbenoid addition 3. Substrate Addition - Add Chiral Ligand - Add Fluoroallylic Alcohol - Stir at RT for 16h carbenoid->addition workup 4. Quench & Workup - Quench with Sat. NH4Cl - Extract with DCM - Dry & Concentrate addition->workup purify 5. Purification - Silica Gel Column  Chromatography workup->purify analyze 6. Analysis - NMR for Structure - Chiral HPLC for ee purify->analyze

Caption: General Workflow for Asymmetric Simmons-Smith Cyclopropanation.

Materials:

  • (Z)-2-Fluoroallylic alcohol

  • Chiral Dioxaborolane Ligand (e.g., (R,R)-TADDOL-derived)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Inert Atmosphere: All steps must be performed under a dry, inert atmosphere of Argon or Nitrogen using Schlenk techniques. All glassware should be oven-dried before use.

  • Carbenoid Preparation: In a flame-dried flask, add anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add diiodomethane, followed by the dropwise addition of diethylzinc solution. Stir the resulting solution at 0 °C for 30 minutes.

  • Reaction Mixture: In a separate flask, dissolve the chiral dioxaborolane ligand (1.1 equivalents) and the (Z)-2-fluoroallylic alcohol (1.0 equivalent) in anhydrous DCM.

  • Addition: Slowly add the solution from Step 3 to the pre-formed zinc carbenoid solution at 0 °C using a syringe pump over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours, monitoring the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ((1S,2S)-2-fluorocyclopropyl)methanol.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column (e.g., CHIRALPAK® series)

Procedure:

  • Sample Preparation: Prepare a solution of the purified product in the mobile phase solvent (e.g., hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.

  • Method Development:

    • Inject the racemic standard to identify the retention times of both enantiomers.

    • Optimize the mobile phase composition (ratio of hexane to isopropanol or other alcohol) to achieve baseline resolution (Rs > 1.5).

    • Set the UV detector to a wavelength where the analyte has strong absorbance.

  • Analysis: Inject the sample of your synthesized product.

  • Calculation: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

  • Delion, L., Poisson, T., Jubault, P., Pannecoucke, X., & Charette, A. B. (2020). Synthesis of fluorocyclopropanes via the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids. Canadian Journal of Chemistry. [Link]

  • Charette, A. B., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Manuscript submitted to Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Request PDF. [Link]

  • Gauthier, D. R., & Charette, A. B. (2015). Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid. Organic Letters, 17(18), 4534–4537. [Link]

  • Brem, J., & Matt, W. (2012). Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. Tetrahedron, 68(35), 7175-7180. [Link]

  • ResearchGate. (2019). Synthesis and Applications of Fluorocyclopropanes. Request PDF. [Link]

  • Gauthier, D. R., & Charette, A. B. (2015). Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid. Organic Letters. [Link]

  • Charette, A. B. (2004). Asymmetric Cyclopropanation. Wiley-VCH. [Link]

  • Fokin, V. V. et al. (2011). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications. [Link]

  • Sotor, M., & Skarżewski, J. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(19), 5757. [Link]

  • Lin, Y.-M., & Willard, B. S. (2018). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society, 140(28), 8763–8767. [Link]

  • Lin, Y.-M., & Willard, B. S. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

  • Yoon, H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(4), 2203–2209. [Link]

  • University of Bristol. Determination of enantiomeric excess. School of Chemistry. [Link]

  • Doyle, M. P., & Hu, W. (2001). Catalytic Asymmetric Solid-Phase Cyclopropanation. Journal of the American Chemical Society, 123(10), 2393–2394. [Link]

  • ResearchGate. (2025). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Request PDF. [Link]

  • Takeda, Y., et al. (2020). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. The Journal of Organic Chemistry, 85(15), 9689–9697. [Link]

  • James, T. D., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

  • Sánchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 54–60. [Link]

  • An, G., & An, P. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2203–2229. [Link]

  • Okazoe, T. Publications. Okazoe Group Website. [Link]

  • Le Nagard, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • Pitarresi, R., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 23(9), 2195. [Link]

Sources

Optimization

Technical Support Portal: Troubleshooting ((1S,2S)-2-Fluorocyclopropyl)methanol Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of chiral fluorinated building blocks, specifically ((1S,2S)-2-fluorocyclopropyl)methanol, presents unique challenges bridging physical chemistry and synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of chiral fluorinated building blocks, specifically ((1S,2S)-2-fluorocyclopropyl)methanol, presents unique challenges bridging physical chemistry and synthetic methodology. This guide provides mechanistic root-cause analyses, diagnostic workflows, and validated protocols to resolve low yields and poor enantioselectivity.

Mechanistic Root Cause Analysis

When synthesizing ((1S,2S)-2-fluorocyclopropyl)methanol, low yields typically stem from three causal nodes:

  • Electronic Deactivation of the Alkene: The strong electron-withdrawing nature of the fluorine atom significantly reduces the nucleophilicity of the precursor fluoroallylic alcohol[1]. Standard Simmons-Smith zinc carbenoids (e.g., EtZnCH2​I ) lack the electrophilicity required to attack the electron-deficient double bond, leading to stalled reactions or multi-day reaction times[1].

  • Product Volatility & Aqueous Partitioning: Fluorination increases lipophilicity but also significantly lowers the boiling point of the resulting cyclopropyl methanol compared to its non-fluorinated analogues[2]. Massive product loss routinely occurs during standard rotary evaporation or high-vacuum drying.

  • Halogen Scrambling & Catalyst Poisoning: In asymmetric variants using chiral ligands, the presence of Lewis basic solvents (like THF or DME) coordinates strongly to the zinc atom, decreasing the electrophilicity of the zinc carbenoid and completely suppressing reactivity[3].

Diagnostic Troubleshooting Workflow

Use the following logic tree to isolate the root cause of your low yield before altering your chemical equivalents.

TroubleshootingFlow Start Low Yield of ((1S,2S)-2-fluorocyclopropyl)methanol Q1 High conversion by crude 19F NMR? Start->Q1 WorkupIssue Isolation Issue (Volatility / Emulsion) Q1->WorkupIssue Yes RxnIssue Reaction Issue (Poor Reactivity / Side Rxns) Q1->RxnIssue No Sol1 Optimize Workup: - Evaporate >150 mbar - Extract with Et2O - Cool distillation WorkupIssue->Sol1 Q2 Starting material consumed? RxnIssue->Q2 SideRxn Side Reactions: - Ring opening - Epimerization Q2->SideRxn Yes PoorReact Poor Reactivity: - Low alkene nucleophilicity - Solvent coordination Q2->PoorReact No Sol2 Control Conditions: - Buffer with amines - Maintain strict < 0 °C SideRxn->Sol2 Sol3 Enhance Reactivity: - Use Charette's dioxaborolane - Switch to Zn(CH2I)2 PoorReact->Sol3

Diagnostic flowchart for identifying the root cause of low fluorocyclopropyl methanol yields.

FAQ & Troubleshooting Guide

Q: My crude 19 F NMR shows >95% conversion, but my isolated yield is <30%. Where is the product? A: The primary culprit is volatility[2]. The introduction of a fluorine atom onto the cyclopropane ring lowers the boiling point significantly. Causality: Fluorine's low polarizability reduces intermolecular London dispersion forces compared to hydroxyl or alkyl groups. Solution: Never subject the isolated product to high vacuum (<100 mbar). Evaporate extraction solvents like dichloromethane or diethyl ether at atmospheric pressure or mild vacuum (e.g., 300 mbar) in a cold water bath (15 °C).

Q: The Simmons-Smith cyclopropanation of my fluoroallylic alcohol is stalling at 40% conversion. How can I drive it to completion? A: The electron-withdrawing fluorine atom drastically lowers the alkene's nucleophilicity[1]. Standard Furukawa conditions ( Et2​Zn+CH2​I2​ ) generate a carbenoid that is insufficiently electrophilic. Solution: Switch to bis(iodomethyl)zinc ( Zn(CH2​I)2​ ), which is significantly more electrophilic[1]. Furthermore, utilizing Charette's chiral dioxaborolane ligand accelerates the reaction by stabilizing the zinc-alkoxide intermediate without dampening the carbenoid's electrophilicity[1]. Avoid THF or DME, as their Lewis basicity coordinates the zinc and suppresses reactivity[3].

Q: I am reducing a chiral 2-fluorocyclopropanecarboxylate ester to the methanol. The yield is fine, but the enantiomeric excess (ee) dropped. Why? A: You are likely experiencing base-catalyzed epimerization at the α -position (adjacent to the ester/fluorine) prior to complete reduction. Causality: Hydride sources like LiAlH4​ can act as strong bases. The proton α to the electron-withdrawing ester and fluorine is highly acidic. Solution: Use DIBAL-H at -78 °C. The low temperature and the electrophilic nature of the aluminum in DIBAL-H favor rapid carbonyl reduction over α -deprotonation.

Quantitative Data: Reagent Optimization

The choice of zinc carbenoid and solvent drastically dictates the yield and enantiomeric excess (ee). The table below summarizes the causality of these parameters based on established methodologies.

Carbenoid SourceSolventLigandYield (%)ee (%)Mechanistic Outcome / Causality
EtZnCH2​I THFNone<10N/ATHF coordinates Zn, quenching carbenoid electrophilicity[3].
EtZnCH2​I CH2​Cl2​ None45N/AModerate electrophilicity; struggles with deactivated alkene[1].
Zn(CH2​I)2​ CH2​Cl2​ Dioxaborolane (1 eq)>90>95High electrophilicity; ligand directs face and stabilizes intermediate[1].

Validated Experimental Protocols (Self-Validating Systems)

The following protocol leverages a self-validating design: it incorporates in-process controls (IPC) using 19 F NMR to verify intermediate formation and reaction completion before proceeding to the next step, preventing blind progression through the synthesis.

SyntheticWorkflow SM Fluoroallylic Alcohol (Z-isomer) Complex Zinc-Alkoxide Intermediate SM->Complex Ligand Chiral Dioxaborolane Ligand (1 eq) Ligand->Complex Directs face Carbenoid Zn(CH2I)2 (2.2 eq) Carbenoid->Complex Methylene transfer Product ((1S,2S)-2-fluorocyclopropyl)methanol >90% yield Complex->Product Acidic Quench

Workflow for the highly enantioselective cyclopropanation of fluoroallylic alcohols.

Protocol A: Asymmetric Cyclopropanation using Zinc Carbenoids

Reference: Adapted from Charette et al.[1]

  • Preparation of the Carbenoid: In a flame-dried Schlenk flask under argon, dissolve Zn(CH2​I)2​ (2.2 equiv) in anhydrous CH2​Cl2​ (0.5 M) and cool to 0 °C.

  • Ligand Complexation: Slowly add the chiral dioxaborolane ligand (1.0 equiv). Stir for 15 minutes. Causality: The Lewis basic amides on the ligand stabilize the reagent by complexation, directing methylene transfer onto the boron-bonded allylic alkoxide rather than allowing decomposition[1].

  • Substrate Addition: Add a solution of the (Z)-2-fluoroallylic alcohol (1.0 equiv) in CH2​Cl2​ dropwise over 10 minutes.

  • Self-Validation (IPC): After 16 hours at room temperature, withdraw a 50 μ L aliquot, dilute in CDCl3​ , and acquire a crude 19 F NMR. The starting material typically appears around -115 ppm, whereas the cyclopropanated product shifts significantly (e.g., -185 to -195 ppm depending on substitution). Proceed only if conversion is >95%.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl .

Protocol B: Volatility-Safe Isolation
  • Extraction: Extract the aqueous layer with diethyl ether ( Et2​O ) rather than CH2​Cl2​ . Et2​O has a lower boiling point, making it easier to remove without taking the volatile fluorinated product with it.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter into a round-bottom flask.

  • Concentration: Equip the rotary evaporator with a cold trap (dry ice/acetone). Set the water bath to 15 °C (do not heat). Lower the pressure gradually, stopping at 300 mbar.

  • Final Purification: Purify via silica gel chromatography (pentane/diethyl ether gradients). Remove the chromatography solvent using a Vigreux column at atmospheric pressure to prevent product co-distillation.

References

  • Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids Source: Canadian Science Publishing URL:4

  • Highly Enantioselective Simmons–Smith Fluorocyclopropanation of Allylic Alcohols via the Halogen Scrambling Strategy of Zinc Carbenoids Source: Journal of the American Chemical Society URL:3

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journals URL:2

  • Investigation of a Highly Selective Asymmetric Synthesis Strategy for cis-2-Fluorocyclopropanecarboxylic Acid: The Key Component of Sitafloxacin Source: The Journal of Organic Chemistry URL:5

Sources

Troubleshooting

Technical Support Center: Advanced Purification of ((1S,2S)-2-fluorocyclopropyl)methanol Mixtures

Executive Summary & Physicochemical Context ((1S,2S)-2-fluorocyclopropyl)methanol is a highly valued chiral building block in modern drug discovery, frequently utilized to optimize the physicochemical properties and targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

((1S,2S)-2-fluorocyclopropyl)methanol is a highly valued chiral building block in modern drug discovery, frequently utilized to optimize the physicochemical properties and target engagement of therapeutics, such as dual CDK2/9 inhibitors[1]. However, isolating the pure (1S,2S) enantiomer from a crude Simmons-Smith cyclopropanation mixture[2] presents significant analytical and preparative challenges.

The primary difficulty arises from the unique stereoelectronic effects of the fluorine atom. The spatial arrangement in the cis/trans configurations induces strong intramolecular C−F…H−O hydrogen bonding [3]. This internal bonding drastically reduces the molecule's capacity for intermolecular hydrogen bonding, resulting in a compound that is significantly more volatile and less polar than its non-fluorinated analogs. This guide provides field-proven troubleshooting strategies and self-validating protocols to maximize your recovery and enantiomeric purity.

Purification Strategy Workflow

G N1 Crude Reaction Mixture (Fluorocyclopropyl methanols) N2 Normal-Phase Flash Chromatography (Volatility-Safe Protocol) N1->N2 Remove salts/catalysts N3 Diastereomer Separation (cis/trans resolution) N2->N3 Hexane/Et2O gradient N4 Enantiomeric Resolution Strategy N3->N4 Isolate trans-racemate N5 Chiral SFC (CO2 / MeOH + NH3) N4->N5 Discovery Scale (< 10g) N6 Enzymatic Resolution (Lipase Transesterification) N4->N6 Process Scale (> 10g) N7 Pure ((1S,2S)-2-fluorocyclopropyl)methanol N5->N7 Isolate peak 1/2 N6->N7 Saponification/Separation

Workflow for isolation and enantiomeric resolution of ((1S,2S)-2-fluorocyclopropyl)methanol.

Troubleshooting & FAQs

Q1: My isolated yields are consistently low (<10-40%) after normal-phase silica gel chromatography, despite quantitative NMR conversion. Where is the product going? Causality & Expert Insight: The product is likely being lost to evaporation during solvent removal. Because the intramolecular C−F…H−O hydrogen bonding limits intermolecular interactions, the boiling point of this low-molecular-weight compound is severely depressed[3]. Solution: Standard rotary evaporation under high vacuum will strip the product alongside the solvent. You must implement a "volatility-safe" concentration protocol. Limit vacuum pressure to no lower than 700 mbar and keep the water bath at or below 35 °C [4]. For final drying, rely on slow evaporation at atmospheric pressure rather than a high-vacuum manifold[4].

Q2: I need to resolve the (1S,2S) enantiomer from the trans-racemate. Should I use reverse-phase chiral HPLC or Supercritical Fluid Chromatography (SFC)? Causality & Expert Insight: Chiral SFC is the superior choice. The low polarity and high volatility of the fluorinated cyclopropane make it an ideal candidate for SFC, which utilizes supercritical CO₂ as the primary mobile phase. SFC provides sharper peaks, faster run times, and critically, easier product recovery since the CO₂ evaporates instantly upon depressurization, leaving only a small volume of modifier to be removed[5]. Solution: Utilize a chiral stationary phase (e.g., Phenomonex Lux C4 or equivalent) with an isocratic or shallow gradient of Methanol containing 0.1% NH₃ as a basic modifier[6].

Q3: Can enzymatic resolution be used as a scalable alternative to SFC for multi-gram batches? Causality & Expert Insight: Yes. While SFC is excellent for discovery-scale synthesis (<10 g)[5], enzymatic resolution via lipase-catalyzed transesterification is highly scalable and cost-effective for larger batches. Specific lipases selectively acetylate one enantiomer, allowing the unreacted (1S,2S)-alcohol and the acetylated (1R,2R)-ester to be easily separated via standard flash chromatography due to their massive difference in polarity[2].

Validated Experimental Protocols

Protocol A: Volatility-Safe Normal-Phase Purification (Post-Reaction Cleanup)

Self-Validating Step: Always run a crude ¹⁹F NMR before column loading to confirm the diastereomeric ratio (dr) of the cis/trans isomers and ensure the cyclopropanation was successful[7].

  • Column Loading: Load the crude reaction mixture directly onto a silica gel column. Avoid pre-absorbing the mixture onto silica (dry loading) to minimize evaporative losses of the volatile alcohol.

  • Elution: Utilize a shallow gradient starting from 100% pentane (or hexane), moving to 50/50 pentane/CH₂Cl₂, and finishing with 10/90 Et₂O/CH₂Cl₂[4].

  • Fraction Analysis: Identify product fractions using TLC. (Note: Stain with KMnO₄; the cyclopropyl ring will oxidize slowly, appearing as a faint yellow spot against a purple background).

  • Concentration (Critical): Pool the fractions and concentrate on a rotary evaporator strictly set to 700 mbar and 35 °C [4]. Do not expose the purified fractions to a high-vacuum pump.

Protocol B: Preparative Chiral SFC Resolution

Self-Validating Step: Perform an analytical SFC run first to confirm baseline resolution (Rs > 1.5) before injecting preparative batches.

  • Column Preparation: Equilibrate a chiral preparative column (e.g., Phenomonex Lux C4, 5μm silica, 30 mm diameter, 250 mm length) with supercritical CO₂[6].

  • Mobile Phase: Set the co-solvent to an isocratic flow of 40% Methanol containing 0.1% NH₃[6].

  • Injection: Inject the racemic mixture dissolved in pure methanol.

  • Collection: Collect the first and second eluting isomers into chilled vessels to prevent volatilization upon CO₂ depressurization.

  • Recovery: Concentrate the collected fractions using the volatility-safe parameters (700 mbar, 35 °C) to afford the pure enantiomers as pale yellow or colorless films[6],[4].

Quantitative Data: Method Comparison

Summarizing the strategic choices for isolating the pure (1S,2S) enantiomer based on scale and available infrastructure:

Purification StrategyOptimal ScaleTypical Yield (Target Isomer)Typical Enantiomeric Excess (ee)Primary Equipment Cost
Chiral SFC < 10 g (Discovery)40 - 45% (from racemate)> 99%High (SFC Instrument, Chiral Columns)
Enzymatic Resolution > 10 g (Process)35 - 40% (from racemate)95 - 98%Low (Standard Glassware, Lipases)
Asymmetric Synthesis Any Scale80 - 85% (Direct)93 - 96%Medium (Chiral Ligands, Zinc Reagents)

References

  • Synthesis of fluorocyclopropanes via the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids - Canadian Science Publishing. 2

  • Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid | Organic Letters - ACS Publications. 7

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC. 5

  • US20180111931A1 - Chemical compounds - Google Patents. 6

  • Supporting Information Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Synthesis, charact - Beilstein Journals. 4

  • Intramolecular C−F…H−O hydrogen bonds in (1‐fluorocyclopropyl)methanol... - ResearchGate. 3

  • Fluorocyclopropyl-Containing Tacrine Derivatives as Potent and Selective Dual CDK2/CDK9 Inhibitors for the Treatment of Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications. 1

Sources

Optimization

Technical Support Center: Optimizing Solubility &amp; Recovery of ((1S,2S)-2-fluorocyclopropyl)methanol

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist in process chemistry, I have designed this guide specifically for researchers and drug development professionals facing solubility, extrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist in process chemistry, I have designed this guide specifically for researchers and drug development professionals facing solubility, extraction, and crystallization challenges with small, highly polar fluorinated motifs.

The integration of fluorocyclopropyl groups into active pharmaceutical ingredients (APIs) has surged because they act as metabolically stable bioisosteres for amides and trifluoromethyl groups[1]. However, the unique electrostatic profile of ((1S,2S)-2-fluorocyclopropyl)methanol —combining a highly electronegative fluorine atom, a strained cyclopropyl ring with high s -character, and a strongly hydrogen-bonding hydroxyl group—creates significant downstream processing hurdles.

This guide provides mechanistic explanations and self-validating protocols to resolve these specific solvent-solute interaction issues.

Part 1: Solvent Selection Logic & Quantitative Data

The trans-orientation of the fluorine atom and the hydroxymethyl group in the (1S,2S) configuration generates a massive net molecular dipole. This high polarity drastically lowers the compound's partition coefficient (cLogP), rendering standard non-polar organic solvents ineffective for extraction or selective solvation.

To optimize solubility, we must select solvents that offer strong hydrogen-bond acceptor (HBA) capabilities to stabilize the hydroxyl proton, while maintaining enough organic character to induce phase separation from water [2].

Table 1: Solvent Selection Matrix for Fluorinated Cyclopropyl Alcohols
SolventDielectric Constant (ε)H-Bond Acceptor StrengthExtraction SuitabilityMechanistic Rationale
Hexane 1.9NoneUnsuitable Non-polar; incapable of disrupting the strong intermolecular H-bond network of the fluorinated alcohol.
Dichloromethane (DCM) 9.1WeakModerate Good for synthetic reactions, but poor for aqueous extraction due to the alcohol's high hydration energy.
Isopropyl Acetate (IPAc) 6.3ModerateGood Lower water miscibility than EtOAc; reduces emulsion formation while providing adequate solvation.
2-Methyltetrahydrofuran (2-MeTHF) 7.0StrongExcellent The ethereal oxygen acts as a strong HBA, while the methyl group lowers water solubility, driving the equilibrium into the organic phase.

Part 2: Troubleshooting Guide & FAQs

FAQ 1: Liquid-Liquid Extraction (LLE) Failure

Q: I synthesized ((1S,2S)-2-fluorocyclopropyl)methanol, but during the aqueous workup, it remains in the aqueous phase. Standard ethyl acetate (EtOAc) extraction yields <20% recovery. How can I improve this?

The Causality: EtOAc is partially miscible with water (~8% w/w). Because the fluorine atom strongly withdraws electron density, it increases the acidity of nearby protons and enhances the molecule's overall hydrophilicity [3]. The hydration shell around the hydroxymethyl group is too thermodynamically stable for EtOAc to disrupt.

The Solution: You must alter the thermodynamics of the aqueous phase using a "salting-out" effect while switching to a stronger H-bond accepting, water-immiscible solvent like 2-MeTHF [2].

Protocol 1: Quantitative Salting-Out Extraction

Self-Validation Check: Always run a GC-FID or TLC of the aqueous waste layer before discarding to ensure >95% mass recovery.

  • Aqueous Saturation: To the crude aqueous reaction mixture, add solid Sodium Chloride (NaCl) until no more dissolves (approx. 36 g per 100 mL of water). Stir vigorously for 15 minutes. Mechanism: The high ionic strength forces the hydration of Na+ and Cl− ions, stripping water molecules away from the fluorinated alcohol.

  • Solvent Addition: Add 2-MeTHF at a 1:1 volume ratio to the aqueous phase.

  • Agitation: Stir vigorously for 5 minutes. Avoid aggressive shaking in a separatory funnel initially to prevent stable emulsions.

  • Phase Separation: Allow the layers to settle for 10 minutes. The 2-MeTHF will form the top organic layer.

  • Repeat & Combine: Separate the organic layer. Extract the aqueous layer two more times with half-volumes of 2-MeTHF. Combine all organic layers.

  • Drying: Dry the combined organics over anhydrous Na2​SO4​ (do not use MgSO4​ , as it can weakly coordinate with the alcohol).

ExtractionWorkflow A Aqueous Reaction Mixture Containing Product B Add NaCl to Saturation (Salting-Out Effect) A->B Step 1 C Extract with 2-MeTHF (H-Bond Acceptor) B->C Step 2 D Phase Separation C->D Step 3 E Organic Phase (Product Enriched) D->E Top Layer F Aqueous Phase (Waste) D->F Bottom Layer

Caption: Workflow for the salting-out extraction of highly polar fluorinated alcohols.

FAQ 2: Crystallization & "Oiling Out"

Q: When attempting to crystallize the compound from an MTBE/hexane mixture, it forms a milky biphasic oil rather than a crystalline solid. How do I force crystallization?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the solubility curve of the compound intersects the metastable liquid-liquid binodal curve before reaching the supersaturation necessary for crystal nucleation. The fluorine atom disrupts the highly ordered hydrogen-bond network typical of standard alcohols, lowering the melting point and increasing the entropic penalty of crystallization [1].

The Solution: You must bypass the binodal curve by changing the solvent-antisolvent trajectory. Instead of hexanes (which drops solubility too rapidly), use heptane, and strictly control the temperature and seeding process.

Protocol 2: Controlled Anti-Solvent Crystallization

Self-Validation Check: The appearance of a persistent, faint opalescence (cloud point) that clears upon a 2°C temperature increase confirms you are exactly on the solubility boundary, not the LLPS boundary.

  • Dissolution: Dissolve the crude ((1S,2S)-2-fluorocyclopropyl)methanol in a minimal amount of Methyl tert-butyl ether (MTBE) at 45°C.

  • Anti-Solvent Titration: Begin dropwise addition of warm (40°C) heptane while maintaining aggressive stirring.

  • Cloud Point Identification: Stop adding heptane the moment the solution becomes faintly cloudy. Immediately add 3-5 drops of MTBE until the solution just turns clear again.

  • Seeding: Hold the temperature at 40°C and introduce 1-2 mg of pure ((1S,2S)-2-fluorocyclopropyl)methanol seed crystals. Stir for 30 minutes to allow the seed bed to mature.

  • Controlled Cooling: Program the heating mantle/bath to cool at a strict rate of 0.5°C/min down to 0°C. Mechanism: Slow cooling prevents the local supersaturation spikes that trigger oiling out.

  • Isolation: Filter the resulting white crystalline solid cold and wash with pre-chilled heptane.

Crystallization A Crude Oil (LLPS State) B Dissolve in Minimal MTBE at 45°C A->B C Dropwise Addition of Heptane (Anti-solvent) B->C D Cloud Point Reached? C->D D->C No E Hold Temperature & Add Seed Crystals D->E Yes F Cool to 0°C at 0.5°C/min E->F G Pure Crystalline Product F->G

Caption: Anti-solvent crystallization strategy to bypass oiling out (liquid-liquid phase separation).

References
  • Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 2018, 61(14), 5822-5880. URL:[Link]

  • Yang, Q., et al. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." Organic Process Research & Development, 2020, 24(10), 1586-1601. URL:[Link]

  • Kim, B. Y., et al. "Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease." ACS Omega, 2022. URL:[Link]

Troubleshooting

Preventing degradation of ((1S,2S)-2-fluorocyclopropyl)methanol during long-term storage

Welcome to the technical support guide for ((1S,2S)-2-fluorocyclopropyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ((1S,2S)-2-fluorocyclopropyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during storage and handling.

Introduction

((1S,2S)-2-fluorocyclopropyl)methanol is a valuable synthetic intermediate in pharmaceutical research. The presence of the strained, fluorinated cyclopropyl ring and the primary alcohol functional group necessitates careful storage to prevent degradation. This guide offers practical, evidence-based advice to maintain the purity and reactivity of this compound over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the long-term storage of ((1S,2S)-2-fluorocyclopropyl)methanol?

A1: The main concerns are exposure to moisture, oxygen, heat, and acidic conditions. These factors can lead to oxidation of the alcohol, hydrolysis, or ring-opening of the cyclopropane moiety.

Q2: What is the recommended storage temperature?

A2: For optimal stability, ((1S,2S)-2-fluorocyclopropyl)methanol should be stored in a cool, dry place. Refrigeration at 2-8°C is highly recommended.[1] Avoid repeated freeze-thaw cycles as this can introduce moisture.

Q3: What type of container should I use for storage?

A3: Use a tightly sealed, inert container, such as an amber glass vial with a PTFE-lined cap. This protects the compound from light and air.

Q4: How does the fluorine atom affect the stability of the molecule?

A4: The carbon-fluorine bond is very strong, which generally enhances the stability of the cyclopropyl ring.[2] However, the electron-withdrawing nature of fluorine can influence the reactivity of the adjacent alcohol group.

Q5: Is ((1S,2S)-2-fluorocyclopropyl)methanol sensitive to acidic or basic conditions?

A5: Yes, the cyclopropane ring can be susceptible to ring-opening under strong acidic conditions.[3][4] While generally stable to mild bases, prolonged exposure to strong bases should be avoided.

Troubleshooting Guide

This section addresses specific issues you may encounter, their probable causes, and recommended solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in GC/HPLC analysis after storage. 1. Oxidation of the primary alcohol. 2. Hydrolysis. 3. Ring-opening of the cyclopropane.1. Confirm Identity of Impurity: Use GC-MS to identify the mass of the new peak(s). An increase of +14 Da could indicate oxidation to the corresponding carboxylic acid, while a loss of 2 Da could suggest aldehyde formation. 2. Review Storage Conditions: Ensure the container is tightly sealed and was flushed with an inert gas (e.g., argon or nitrogen) before sealing. Check storage temperature. 3. Purity Re-assessment: Perform a quantitative analysis using qNMR to determine the current purity.
Decreased potency or yield in subsequent reactions. Degradation of the starting material leading to lower active concentration.1. Re-analyze Purity: Before use, always re-analyze the purity of the stored material, especially if it has been stored for an extended period. 2. Use Fresh Material: If significant degradation is confirmed, it is best to use a fresh batch of the reagent.
Change in physical appearance (e.g., color change, solidification). Potential polymerization or formation of significant impurities.1. Do Not Use: If a significant change in appearance is observed, it is recommended not to use the material. 2. Analytical Investigation: If resources permit, an investigation into the cause of the change can be initiated using the analytical methods described below.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for effective troubleshooting. The primary routes of degradation for ((1S,2S)-2-fluorocyclopropyl)methanol are:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or further to the carboxylic acid. This is often facilitated by exposure to atmospheric oxygen, especially in the presence of trace metal impurities.[5][6][7][8]

  • Hydrolysis: While the C-F bond is generally stable, under certain conditions, particularly enzymatic or harsh acidic/basic environments, hydrolysis of fluorinated compounds can occur.[9]

  • Ring-Opening: The strained cyclopropane ring can undergo ring-opening reactions, particularly in the presence of strong acids or electrophiles, leading to a variety of linear products.[3][10][11]

Analytical Protocols for Purity and Stability Assessment

To ensure the quality of your ((1S,2S)-2-fluorocyclopropyl)methanol, regular analytical testing is recommended. Below are suggested starting protocols for GC-MS, HPLC, and qNMR analysis.

Protocol 1: Purity and Impurity Identification by GC-MS

This method is ideal for identifying volatile impurities, such as the corresponding aldehyde from oxidation.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Column: A semi-polar GC column, such as a DB-624 (6%-cyanopropylphenyl-94%-dimethyl polysiloxane), is a good starting point.[12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[13]

  • Injection:

    • Injector Temperature: 200°C.[13]

    • Injection Mode: Splitless.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: 15°C/min to 130°C, then 25°C/min to 240°C.[13]

    • Final Temperature: 240°C, hold for 6 minutes.[13]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 200°C.[13]

    • Mass Range: 30-300 amu.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Dilute in Ethyl Acetate Injection Inject into GC Dilution->Injection Separation Separation on DB-624 Column Injection->Separation Detection MS Detection (EI) Separation->Detection Integration Peak Integration Detection->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantify Impurities LibrarySearch->Quantification

Caption: GC-MS workflow for purity analysis.

Protocol 2: HPLC Analysis for Non-Volatile Impurities

This method is suitable for detecting less volatile degradation products, such as the carboxylic acid.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or MS detector.

  • Column: A column with a fluorinated stationary phase (e.g., pentafluorophenyl - PFP) can offer unique selectivity for fluorinated compounds.[14][15] A standard C18 column can also be used as a starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or ESI-MS in negative ion mode to detect the carboxylic acid.

HPLC_Workflow Start Prepare Sample in Mobile Phase Inject Inject onto HPLC Start->Inject Separate Gradient Elution on PFP Column Inject->Separate Detect UV or MS Detection Separate->Detect Analyze Analyze Chromatogram for Impurities Detect->Analyze

Caption: HPLC workflow for impurity profiling.

Protocol 3: Absolute Purity Determination by Quantitative ¹⁹F NMR (qNMR)

qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. ¹⁹F NMR is particularly powerful for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[1][16][17]

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: A certified reference material containing fluorine with a known purity and a resonance that does not overlap with the analyte signal (e.g., trifluorotoluene).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, Acetone-d₆).

  • Procedure:

    • Accurately weigh the internal standard and the ((1S,2S)-2-fluorocyclopropyl)methanol into a vial.

    • Dissolve the mixture in the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹⁹F NMR spectrum using quantitative parameters:

      • Long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

      • 90° pulse angle.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_F_analyte) * (N_F_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std

      Where:

      • I = Integral value

      • N_F = Number of fluorine atoms

      • MW = Molecular weight

      • W = Weight

      • std = Internal Standard

qNMR_Logic cluster_input Inputs cluster_process qNMR Process cluster_output Output Analyte ((1S,2S)-2-fluorocyclopropyl)methanol Weigh Accurate Weighing Analyte->Weigh Standard Internal Standard (e.g., Trifluorotoluene) Standard->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire 19F NMR Spectrum (Quantitative Parameters) Dissolve->Acquire Integrate Integrate Signals Acquire->Integrate Purity Absolute Purity (%) Integrate->Purity

Caption: Logic diagram for qNMR purity determination.

References

  • Highly enantioselective oxidation of cis-cyclopropylmethanols to corresponding aldehydes catalyzed by chloroperoxidase. PubMed. (2002, January 11). [Link]

  • Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. PubMed. (2010, November 15). [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. (2017, March 31). [Link]

  • ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed. (2011, March 15). [Link]

  • Significant residual fluorinated alcohols present in various fluorinated materials. Semantic Scholar. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. (2025, November 28). [Link]

  • Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. Chemical Science (RSC Publishing). [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. (2010, December 12). [Link]

  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience - EPFL. [Link]

  • Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. PMC. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. (2022, December 19). [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Method Development for Fluorine Specific Detection using HPLC-ICPMS/MS. [Link]

  • Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. The Journal of Organic Chemistry - ACS Publications. (2003, May 7). [Link]

  • Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS ASMS 2016. Shimadzu. [Link]

  • Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au - ACS Publications. (2024, November 28). [Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters - ACS Publications. (2020, September 11). [Link]

  • Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. PubMed. (2020, January 4). [Link]

  • Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). ResearchGate. (2024, July 18). [Link]

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. PMC. [Link]

  • Solvolytic Reactions in Fluorinated Alcohols. Role of Nucleophilic and Other Solvation Effects. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. LCGC International. [Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PMC. [Link]

  • Fast and Accurate Quantitation of Perfluorinated Sources from Textiles using Gas Chromatography-Triple Quadrupole Mass Spectrometry. Shimadzu. [Link]

  • Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. ResearchGate. (2015, August 19). [Link]

  • Ring-Opening Reactions of Fluorocyclopropanes with Halogens: A General and Useful Route to 1,3-Dihalofluoropropane Derivatives. Journal of the American Chemical Society. [Link]

  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. PMC. [Link]

  • Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. MDPI. (2026, February 3). [Link]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
  • Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde. ResearchGate. [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. (2015, May 6). [Link]

  • Cyclopropanemethanol. PubChem - NIH. [Link]

Sources

Optimization

Overcoming steric hindrance in ((1S,2S)-2-fluorocyclopropyl)methanol coupling

Topic: Overcoming Steric Hindrance in ((1S,2S)-2-fluorocyclopropyl)methanol Coupling Reactions Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in ((1S,2S)-2-fluorocyclopropyl)methanol Coupling Reactions

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are working with the sterically demanding ((1S,2S)-2-fluorocyclopropyl)methanol moiety. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with its coupling reactions. Our aim is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and efficient.

Introduction: The Challenge of the Fluorocyclopropyl Group

The ((1S,2S)-2-fluorocyclopropyl)methanol unit is an increasingly important structural motif in medicinal chemistry. The fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, its presence, combined with the inherent strain and specific stereochemistry of the cyclopropyl ring, introduces considerable steric hindrance. This often leads to low yields, slow reaction rates, and catalyst deactivation in standard cross-coupling protocols. This guide provides a systematic approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my standard Suzuki-Miyaura coupling protocol failing with derivatives of ((1S,2S)-2-fluorocyclopropyl)methanol?

A1: The primary reason for failure is the steric bulk of the fluorocyclopropyl group impeding critical steps in the catalytic cycle. Standard ligands like tetrakis(triphenylphosphine)palladium(0) are often not bulky enough to promote the necessary reductive elimination step for sterically hindered substrates. Additionally, the electron-withdrawing nature of the fluorine atom can influence the electronic properties of the coupling partners, requiring careful optimization of the catalyst system.

Q2: How do I activate the primary alcohol in ((1S,2S)-2-fluorocyclopropyl)methanol for cross-coupling?

A2: The primary alcohol is not a suitable leaving group for most cross-coupling reactions. It must first be converted into a more reactive electrophile. Common strategies include:

  • Tosylation or Mesylation: Converting the alcohol to a tosylate or mesylate creates an excellent leaving group for coupling with organometallic reagents.

  • Halogenation: Transformation into the corresponding bromide or iodide can facilitate oxidative addition to the palladium catalyst.

Q3: What is the "trans-fluorine effect" and how does it impact reactivity?

A3: The "trans-fluorine effect" refers to the electronic influence of the fluorine atom on the reactivity of functional groups on the cyclopropane ring. DFT calculations have shown that in a 2-fluorocyclopropane system, the LUMO (Lowest Unoccupied Molecular Orbital) can be localized on the carbonyl group trans to the fluorine, making it more susceptible to nucleophilic attack.[1] This electronic effect can be strategically exploited in the design of your synthetic route.

Part 2: Troubleshooting Guide

This section is designed to address specific issues you may encounter during your experiments.

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

You are attempting to couple a tosylated derivative of ((1S,2S)-2-fluorocyclopropyl)methanol with an arylboronic acid and observe minimal product formation.

start Low Conversion in Suzuki Coupling catalyst Evaluate Catalyst System start->catalyst base Optimize Base catalyst->base No Improvement success Successful Coupling catalyst->success Improvement solvent Screen Solvents base->solvent No Improvement base->success Improvement temp Increase Temperature solvent->temp No Improvement solvent->success Improvement temp->success Improvement start High Homocoupling in Sonogashira copper Consider Copper-Free Conditions start->copper base Change Amine Base copper->base Still an issue success Successful Cross-Coupling copper->success Improvement atmosphere Ensure Inert Atmosphere base->atmosphere Still an issue base->success Improvement atmosphere->success Improvement

Caption: Troubleshooting workflow for Sonogashira homocoupling.

  • Copper Co-catalyst: The copper co-catalyst is often the primary culprit in promoting alkyne homocoupling (Glaser coupling).

    • Recommendation: Switch to a copper-free Sonogashira protocol.

    • Rationale: Copper-free conditions eliminate the primary pathway for oxidative homocoupling of the alkyne. [2][3]

  • Amine Base: The choice of amine base can also influence the extent of homocoupling.

    • Recommendation: If using a primary or secondary amine, consider switching to a bulkier tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA).

    • Rationale: Bulkier amines are less likely to coordinate to the copper and facilitate homocoupling.

  • Inert Atmosphere: Oxygen can promote the oxidative dimerization of alkynes.

    • Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

    • Rationale: Minimizing oxygen content will suppress this unwanted side reaction. [3]

Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination

You are attempting to couple an activated ((1S,2S)-2-fluorocyclopropyl)methanol derivative with a primary or secondary amine and observe initial product formation followed by stalling of the reaction.

start Catalyst Deactivation in Amination ligand Use Bulky, Electron-Rich Ligand start->ligand base Use a Weaker, Non-coordinating Base ligand->base Still Stalling success Complete Conversion ligand->success Improvement microwave Consider Microwave Irradiation base->microwave Still Stalling base->success Improvement microwave->success Improvement

Caption: Troubleshooting catalyst deactivation in Buchwald-Hartwig amination.

  • Ligand Choice: As with other cross-coupling reactions, the ligand is paramount for sterically hindered substrates.

    • Recommendation: Employ sterically demanding phosphine ancillary ligands.

    • Rationale: These ligands favor the formation of monoligated palladium species throughout the catalytic cycle, which dramatically increases the rate of oxidative addition and reductive elimination, outcompeting catalyst deactivation pathways. [4][5]

  • Base Selection: Strong, coordinating bases can sometimes contribute to catalyst decomposition.

    • Recommendation: If using a strong base like sodium tert-butoxide, consider switching to a weaker base such as cesium carbonate or potassium phosphate.

    • Rationale: A milder base can sometimes be sufficient to promote the reaction without causing catalyst degradation, especially at elevated temperatures.

  • Microwave Irradiation: For sluggish reactions, microwave heating can be highly effective.

    • Recommendation: Transfer the reaction to a microwave reactor.

    • Rationale: Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields by rapidly overcoming activation energy barriers. [6][7]

Part 3: Experimental Protocols

Protocol 1: Activation of ((1S,2S)-2-fluorocyclopropyl)methanol via Tosylation
  • To a solution of ((1S,2S)-2-fluorocyclopropyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired tosylate.

Protocol 2: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
  • In a dry Schlenk flask under an inert atmosphere, combine the tosylated ((1S,2S)-2-fluorocyclopropyl)methanol derivative (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Vass, V., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(10), 1964–1970. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Hu, J., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 163. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Li, W., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(8), 4165–4181. [Link]

  • Engle, K. M., & Yu, J.-Q. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11684–11687. [Link]

  • Spencer, C. K. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • Wang, C., et al. (2017). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 53(80), 11046-11049. [Link]

  • Audet, F., et al. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). Advanced Synthesis & Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Butcher, T. W. (2017). Transition-Metal Catalyzed Asymmetric Fluoroalkylation and C–F Activation. [Link]

  • Zhang, W. (2006). Fluorous-Enhanced Multicomponent Reactions for Making Drug-Like Library Scaffolds. Combinatorial Chemistry & High Throughput Screening, 9(6), 459-472. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Bandaru, S., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(49), 28936-28955. [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]

  • Wang, L., et al. (2013). Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines. Organic & Biomolecular Chemistry, 11(27), 4545-4548. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Dell'Amico, L., & Novikov, A. (2024). Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. Chemistry – A European Journal. [Link]

  • Al-Masri, M., & Al-Badri, A. (2023). Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. Catalysts, 13(10), 1381. [Link]

  • Chabaud, L., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Car. Organic Letters, 22(7), 2736–2740. [Link]

  • Shaya, D., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry. [Link]

  • Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 47(10), 1711-1714. [Link]

  • ResearchGate. (n.d.). Scheme 4. Buchwald−Hartwig Double Amination Reaction Assisted by...[Link]

  • OA Monitor Ireland. (n.d.). Recent Advances in Transition-Metal-Catalyzed Cross-Coupling Reactions of gem-Difluorinated Cyclopropanes. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Hamlin, T. A., & Bickelhaupt, F. M. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 19(11), 1317-1332. [Link]

  • Ni, C., & Hu, J. (2020). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 16, 1296–1335. [Link]

  • La-Venia, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Dipòsit Digital de la Universitat de Barcelona. (2025). Development of novel MHAT C-C coupling reactions inspired by morphan-containing anticancer compounds. [Link]

  • ResearchGate. (n.d.). (PDF) Activation of alcohols toward Nucleophilic Substitution. [Link]

  • Ashenhurst, J. (2026). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Soderberg, T. (n.d.). Chapter 8: Nucleophilic substitutions. In Organic Chemistry. [Link]

  • Hu, J., et al. (2004). C#F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 69(19), 6548-6551. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Method Validation for ((1S,2S)-2-fluorocyclopropyl)methanol

Introduction: The Stereoelectronic Challenge ((1S,2S)-2-fluorocyclopropyl)methanol is a critical chiral building block used in the synthesis of conformationally restricted pharmacophores, such as selective [1]. The prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereoelectronic Challenge

((1S,2S)-2-fluorocyclopropyl)methanol is a critical chiral building block used in the synthesis of conformationally restricted pharmacophores, such as selective [1]. The presence of a highly electronegative fluorine atom on a strained cyclopropyl ring, adjacent to a hydroxymethyl group, creates a dense stereoelectronic environment. Because enantiomers of fluorinated cyclopropanes often exhibit drastically divergent pharmacological and pharmacokinetic profiles, determining the exact optical purity (enantiomeric excess, ee) is a strict regulatory requirement[1].

However, this molecule presents a unique chromatographic challenge:

  • Low Molecular Weight & High Polarity : It lacks bulky aromatic groups, making it difficult for traditional chiral stationary phases (CSPs) to establish the necessary multi-point π−π interactions.

  • Lack of UV Chromophore : The absence of conjugated π systems necessitates low-wavelength UV detection (e.g., 210 nm) or universal detectors like Charged Aerosol Detection (CAD) or Refractive Index (RID).

Mechanistic Causality in Chiral Stationary Phase (CSP) Selection

To achieve baseline resolution ( Rs​>1.5 ) of the enantiomers, the analytical method must leverage the molecule's available interaction sites: the hydroxyl group (H-bond donor/acceptor) and the C-F bond (strong dipole). We compared three industry-standard polysaccharide-based CSPs ()[2]:

  • Chiralcel OD-H (Coated Cellulose) : Relies on cellulose tris(3,5-dimethylphenylcarbamate). The electron-donating methyl groups decrease the acidity of the carbamate NH, weakening hydrogen bonding. For a small, polar molecule like our target, this results in rapid elution and poor chiral recognition.

  • Chiralpak AD-H (Coated Amylose) : Uses amylose tris(3,5-dimethylphenylcarbamate). The helical structure of amylose provides a slightly better fit for the cyclopropyl ring than cellulose, yielding marginal separation, but the weak H-bonding still limits resolution.

  • Chiralpak IG (Immobilized Amylose) : Features amylose tris(3-chloro-5-methylphenylcarbamate). The electron-withdrawing chlorine atoms significantly increase the acidity of the carbamate NH protons, creating a much stronger hydrogen-bonding interaction with the analyte's hydroxyl group. Furthermore, the immobilized nature of the polymer allows for robust solvent versatility[2]. This strong, directional H-bonding, combined with the dipole-dipole interaction with the C-F bond, provides exceptional enantioselectivity.

Experimental Methodology: Step-by-Step Screening Protocol

To objectively evaluate these CSPs, a standardized Normal Phase (NP) screening protocol was executed.

Step 1: System Preparation & Equilibration

  • Instrument : Agilent 1260 Infinity II LC equipped with a Charged Aerosol Detector (CAD) to overcome the analyte's lack of a UV chromophore.

  • Columns : Chiralpak IG, Chiralpak AD-H, Chiralcel OD-H (all 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase : Hexane / Isopropanol (95:5, v/v). Isopropanol is chosen over ethanol to slightly reduce the elution strength and maximize transient diastereomeric complex formation.

  • Equilibration : Flush columns with 100% Isopropanol at 0.5 mL/min for 30 minutes, followed by the mobile phase until CAD baseline noise is 0.1 pA.

Step 2: Sample Preparation

  • Dissolve the racemic standard of (±)-trans-2-fluorocyclopropyl)methanol in the mobile phase to a concentration of 1.0 mg/mL.

  • Dilute to a working concentration of 0.1 mg/mL to prevent column overloading and peak fronting.

Step 3: Execution

  • Injection Volume : 10 µL.

  • Flow Rate : 1.0 mL/min.

  • Temperature : 25°C (Strict thermal control is critical, as chiral recognition is an enthalpy-driven process).

Comparative Data Analysis

The experimental data clearly demonstrates the superiority of the immobilized, chlorinated CSP for this specific chemotype.

Table 1: Primary Screening Results for Racemic trans-2-fluorocyclopropyl)methanol

ColumnPhase Chemistry tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )Suitability
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)8.4511.201.423.85 Optimal
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)6.106.851.151.20Marginal
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)5.305.301.000.00Co-elution

Data Interpretation: The Chiralpak IG column achieves an Rs​ of 3.85, far exceeding the baseline resolution requirement of 1.5. This confirms the mechanistic hypothesis: the electron-withdrawing chlorine substituent is essential for capturing the small, polar fluorocyclopropyl moiety.

ICH Q2(R2) Validation: Establishing a Self-Validating System

Selecting the column is only the first phase. To ensure the method is fit-for-purpose in a regulatory environment, it must be validated according to ICH Q2(R2) and developed using Quality by Design (QbD) principles outlined in ICH Q14 (, )[3][4].

A robust analytical procedure must act as a self-validating system . This means incorporating System Suitability Tests (SST) that challenge the method's resolving power and sensitivity before any sample is analyzed. For this method, the SST requires Rs​≥2.0 between the (1S,2S) and (1R,2R) enantiomers, and a Signal-to-Noise (S/N) ratio 10 for the 0.05% LOQ standard[3].

Table 2: ICH Q2(R2) Validation Summary for the Chiralpak IG Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference, Rs​>1.5 Rs​=3.85 (No matrix interference)Pass
LOD S/N 30.01% w/w (relative to nominal conc.)Pass
LOQ S/N 100.03% w/w (relative to nominal conc.)Pass
Linearity R2≥0.99 (LOQ to 120%) R2=0.9997 Pass
Accuracy Recovery 95-105% at LOQ98.5% - 102.1%Pass
Precision (Repeatability) RSD 2.0% for main peak0.45% (n=6 injections)Pass

Method Lifecycle & Workflow Visualization

The integration of method development and validation follows a structured lifecycle, ensuring that the final procedure is both scientifically sound and regulatory-compliant.

ChiralValidation Start Target: ((1S,2S)-2-fluorocyclopropyl)methanol Optical Purity Analysis Screening Primary CSP Screening (Immobilized vs. Coated Polysaccharides) Start->Screening Phases Mobile Phase Optimization (Hexane/IPA vs. Polar Organic) Screening->Phases Selection Optimal System Selection (Chiralpak IG, Hexane/IPA, CAD Detection) Phases->Selection Validation ICH Q2(R2) Validation (Specificity, LOD/LOQ, Precision, Linearity) Selection->Validation Approval Validated Analytical Procedure (Self-Validating System via SST) Validation->Approval

Figure 1: Lifecycle workflow for chiral HPLC method development and ICH Q2(R2) validation.

Conclusion

For small, highly polar, and UV-transparent chiral molecules like ((1S,2S)-2-fluorocyclopropyl)methanol, traditional coated polysaccharide columns often fail to provide sufficient stereorecognition. By understanding the underlying causality of stationary phase interactions—specifically, leveraging the enhanced hydrogen-bonding capacity of the chlorinated immobilized amylose phase (Chiralpak IG)—we can achieve baseline resolution ( Rs​=3.85 ). When coupled with CAD detection and validated against ICH Q2(R2) standards, this method provides a highly trustworthy, self-validating system for optical purity determination.

References

  • Title: Choosing the Right Chiral Column for Your Application Source: Daicel Chiral Technologies URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL: [Link]

  • Title: ICH Q14 – latest guideline on analytical procedure development Source: European Pharmaceutical Review URL: [Link]

  • Title: Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Validation

Spectroscopic Validation of ((1S,2S)-2-fluorocyclopropyl)methanol Absolute Configuration: A Comparative Guide

Executive Summary Assigning the absolute configuration of small, lightly functionalized chiral molecules presents a unique analytical bottleneck in early-stage drug discovery and synthetic chemistry. The molecule ((1S,2S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Assigning the absolute configuration of small, lightly functionalized chiral molecules presents a unique analytical bottleneck in early-stage drug discovery and synthetic chemistry. The molecule ((1S,2S)-2-fluorocyclopropyl)methanol is a prime example of this challenge: it is a liquid at room temperature, completely lacks a UV chromophore, and possesses a highly flexible exocyclic hydroxymethyl group.

This guide objectively compares the three primary analytical workflows used to determine its absolute configuration: Vibrational Circular Dichroism (VCD) , Nuclear Magnetic Resonance (NMR) via Mosher’s Ester Derivatization , and Chiral Chromatography . By examining the causality behind the spectroscopic responses, we demonstrate why VCD has emerged as the superior, de novo method for validating the 3D structure of chiral fluorocyclopropanes in solution.

The Analytical Challenge: Why Traditional Methods Fail

To understand the necessity of advanced spectroscopic comparisons, we must first analyze the structural limitations of ((1S,2S)-2-fluorocyclopropyl)methanol:

  • X-Ray Crystallography is Impractical: As a low-molecular-weight liquid, it cannot be analyzed via single-crystal X-ray diffraction without synthesizing a heavy-atom derivative (e.g., a p-bromobenzoate ester), which adds synthetic steps and purification bottlenecks[1].

  • Electronic Circular Dichroism (ECD) is Blind: ECD requires a chromophore that absorbs in the UV-Vis region. The cyclopropane ring, fluorine atom, and hydroxyl group do not possess π→π∗ or n→π∗ transitions above 200 nm, rendering ECD useless[2].

  • Conformational Flexibility: The freely rotating C1​−CH2​OH bond complicates empirical predictive models used in classic NMR derivatization techniques.

G Start Chiral Molecule: ((1S,2S)-2-fluorocyclopropyl)methanol UV Has strong UV chromophore? Start->UV Cryst Is it easily crystallizable? UV->Cryst No ECD Electronic Circular Dichroism (ECD) UV->ECD Yes Xray X-Ray Crystallography Cryst->Xray Yes Deriv Mosher's Ester NMR Cryst->Deriv No VCD Vibrational Circular Dichroism (VCD) Cryst->VCD No (Liquid at RT) Success De Novo Absolute Configuration Assigned Deriv->Success Requires Derivatization (Ambiguous for flexible chains) VCD->Success Direct Solution Analysis

Logical decision tree for selecting spectroscopic methods for chiral assignment.

Method Comparison: VCD vs. Mosher’s NMR vs. Chiral Chromatography

Vibrational Circular Dichroism (VCD)[The Preferred Method]

Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[3]. For ((1S,2S)-2-fluorocyclopropyl)methanol, the highly polar C-F stretch (typically ~1000–1100 cm⁻¹) and the cyclopropane ring deformations act as coupled oscillators, producing a distinct, stereosensitive VCD signature. The Causality of Success: Because VCD probes the entire vibrational manifold of the molecule rather than relying on a single localized interaction, it captures the exact 3D spatial arrangement of the atoms. By comparing the experimental spectrum to Density Functional Theory (DFT) calculations, the absolute configuration is assigned de novo without chemical modification[4].

NMR with Chiral Derivatizing Agents (Mosher's Ester)

Mechanism: The primary alcohol is reacted with (R)- and (S)-MTPA chloride to form diastereomeric esters. The absolute configuration is deduced by calculating the difference in chemical shifts ( ΔδSR ) of the cyclopropyl protons, which are differentially shielded by the MTPA phenyl ring[5]. The Causality of Limitation: Mosher's empirical models assume a dominant, rigid conformation where the trifluoromethyl group, the carbonyl oxygen, and the Cα​ proton are coplanar. However, the C1​−CH2​−O linkage in cyclopropylmethanol is highly flexible. This conformational averaging severely dampens the anisotropic shielding effect, resulting in small, ambiguous Δδ values that can lead to false assignments.

Chiral GC/HPLC

Mechanism: Enantiomers are separated based on differential transient binding to a chiral stationary phase (e.g., cyclodextrin-based columns for GC). The Causality of Limitation: While excellent for determining enantiomeric excess (ee), chiral chromatography is strictly a relative technique. It cannot assign absolute configuration de novo; it strictly requires a pre-validated reference standard[6].

Comparative Performance Data

Analytical ParameterVibrational Circular Dichroism (VCD)Mosher's Ester NMRChiral GC / HPLC
De Novo Assignment Yes (via DFT calculation)Yes (via empirical models)No (Requires known standard)
Sample Preparation Direct dissolution (0.1M - 0.5M)Chemical derivatization & purificationDirect injection (dilute)
Destructive? No (Sample fully recoverable)Yes (Covalent modification)No
Accuracy for Flexible Chains High (Accounts for Boltzmann conformers)Low to Moderate (Conformational averaging)N/A
Time to Result 24–48 hours (including DFT compute time)48–72 hours (Synthesis + NMR)< 1 hour (if standard exists)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . A self-validating protocol contains internal checks (e.g., IR spectral matching before VCD matching) to prevent false-positive assignments.

Protocol 1: VCD Workflow for ((1S,2S)-2-fluorocyclopropyl)methanol

Workflow Prep Sample Preparation (0.1M in CDCl3) Exp Experimental IR & VCD Acquisition (800-2000 cm⁻¹) Prep->Exp Overlay Internal Check: IR Spectral Overlay (Validates Conformer Population) Exp->Overlay Comp1 Conformational Search (Molecular Mechanics) Comp2 DFT Optimization & Frequencies (B3LYP/6-311G**) Comp1->Comp2 Comp2->Overlay Assign VCD Overlay & Absolute Configuration Assigned Overlay->Assign

Self-validating VCD experimental and computational workflow.

Step 1: Sample Preparation Dissolve 15 mg of enantiopure ((1S,2S)-2-fluorocyclopropyl)methanol in 150 µL of CDCl3​ (approx. 0.1 M). Causality: CDCl3​ is chosen because it lacks strong mid-IR absorptions in the critical fingerprint region (800–1500 cm⁻¹) where the C-F and cyclopropane ring modes appear[7].

Step 2: Spectral Acquisition Inject the solution into a BaF2​ cell with a 100 µm path length. Acquire the IR and VCD spectra simultaneously using a VCD spectrometer (e.g., JASCO FVS-6000) at 4 cm⁻¹ resolution for 4–6 hours[1]. Self-Validation Check: Measure the solvent background and subtract it to ensure baseline flatness.

Step 3: Computational Modeling Perform a conformational search using Molecular Mechanics (e.g., OPLS4) to identify all low-energy rotamers of the hydroxymethyl group. Optimize these geometries using DFT at the B3LYP/6-311G(d,p) level. Calculate the theoretical IR and VCD spectra for the (1S,2S) enantiomer.

Step 4: Spectral Matching (The Internal Check) Crucial Step: Before looking at the VCD data, overlay the calculated IR spectrum with the experimental IR spectrum. If the IR peaks (representing the unpolarized vibrational modes) do not align, the calculated conformer population is incorrect, and the VCD assignment will be invalid. Once IR alignment is confirmed, overlay the VCD spectra. A matching sign sequence (positive/negative bands) confirms the (1S,2S) configuration[3].

Protocol 2: Mosher’s Ester Derivatization (NMR)

Step 1: Derivatization In two separate vials, dissolve 5 mg of the alcohol in 0.5 mL anhydrous CH2​Cl2​ . Add 3 equivalents of pyridine and a catalytic amount of DMAP. To vial A, add 1.5 eq of (R)-MTPA-Cl (to form the (S)-Mosher ester). To vial B, add 1.5 eq of (S)-MTPA-Cl (to form the (R)-Mosher ester).

Step 2: Workup Stir at room temperature for 4 hours. Quench with saturated NaHCO3​ , extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate. Purify via a short silica plug to remove residual MTPA acid.

Step 3: NMR Acquisition & Calculation Acquire high-resolution ¹H and ¹⁹F NMR spectra in CDCl3​ . Self-Validation Check: Calculate the ΔδSR ( δS​−δR​ ) for the cyclopropyl protons ( H1​ , H2​ , H3​ ). Interpretation Warning: For cyclopropylmethanols, if the Δδ values are <0.05 ppm, the assignment is statistically unreliable due to the free rotation of the C1​−CH2​ bond averaging the shielding cone. In such cases, VCD must be used as the primary definitive method.

Conclusion

While Mosher's ester analysis remains a staple in organic laboratories, the inherent conformational flexibility of ((1S,2S)-2-fluorocyclopropyl)methanol makes empirical NMR models prone to ambiguity. Vibrational Circular Dichroism (VCD) stands out as the superior, non-destructive alternative. By directly probing the highly coupled vibrational modes of the fluorocyclopropane scaffold and validating them against DFT calculations, VCD provides an unambiguous, de novo assignment of absolute configuration without the need for derivatization or crystallization.

References

  • JASCO Global. (2025). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. Retrieved from [Link]

  • Spectroscopy Asia. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from[Link]

  • ResearchGate. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Retrieved from[Link]

  • Gaussian. (2017). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]

  • CAS.cz / J. Am. Chem. Soc. (1990). Computational Evaluation of the Coupled Oscillator Model in the Vibrational Circular Dichroism of Selected Small Molecules. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of ((1S,2S)-2-fluorocyclopropyl)methanol

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of ((1S,2S)-2-fluorocyclopropyl)methanol. As a fluorinated organic compound used in complex chemical synthesis, particularly i...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of ((1S,2S)-2-fluorocyclopropyl)methanol. As a fluorinated organic compound used in complex chemical synthesis, particularly in pharmaceutical research and development, its unique properties demand rigorous adherence to safety and environmental protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure that this chemical is managed responsibly from the point of use to its final disposition, safeguarding both laboratory personnel and the environment.

The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, in accordance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Immediate Safety & Hazard Assessment

Before handling ((1S,2S)-2-fluorocyclopropyl)methanol, it is critical to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not always be accessible, its chemical structure—a small, strained ring containing fluorine and a primary alcohol—dictates a cautious approach. Based on analogous chemical structures, such as methanol and other fluorinated compounds, we must assume it possesses the following characteristics until proven otherwise.

Presumed Hazard Classification

It is prudent to classify ((1S,2S)-2-fluorocyclopropyl)methanol according to the EPA's hazardous waste characteristics.[1][2]

Hazard Characteristic Justification based on Chemical Structure
Ignitability The presence of the methanol group suggests it is a flammable liquid, similar to other low-molecular-weight alcohols.[3][4][5][6][7]
Toxicity Fluorinated organic molecules and alcohols can be toxic if inhaled, ingested, or absorbed through the skin.[4][5][7] Upon combustion, fluorinated compounds can release highly toxic hydrogen fluoride (HF) gas.[8]
Reactivity While not expected to be explosive, it may be incompatible with strong oxidizing agents, acids, and bases.[3][6]
Mandatory Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This creates a primary barrier between the researcher and potential chemical exposure.

PPE Category Specification and Rationale
Eye Protection Chemical splash goggles are mandatory to protect against accidental splashes.
Hand Protection Nitrile or butyl rubber gloves should be worn. Always check the manufacturer's glove compatibility chart. Double-gloving is recommended for extended operations.
Body Protection A flame-retardant lab coat must be worn and kept fully buttoned.
Respiratory Protection All handling of the compound, especially when not in a solution, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5]

Part 2: Step-by-Step Disposal Protocol

The disposal of ((1S,2S)-2-fluorocyclopropyl)methanol is not a matter of simple disposal; it is a structured waste management process governed by federal and local regulations.[1][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][10]

Waste Segregation and Containerization

Proper segregation is the foundation of safe chemical waste disposal, preventing dangerous reactions within waste containers.[4]

Step 1: Identify the Waste Stream

  • Designate a specific waste stream for "Non-Halogenated Organic Waste" or "Flammable Liquid Waste." However, due to the presence of fluorine, some institutional EHS departments may require it to be collected with halogenated waste. Always confirm with your institution's Environmental Health & Safety (EHS) office.

Step 2: Select the Appropriate Waste Container

  • Use only a designated, chemically compatible waste container.[1][11] A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is appropriate.

  • The container must be in good condition, free from cracks or deterioration.[1]

  • Crucially, if there is any possibility of thermal decomposition during disposal (e.g., incineration), hydrofluoric acid (HF) may be generated. [8] HF attacks glass; therefore, an HDPE container is the safer choice.[9][10]

Step 3: Label the Container Correctly

  • Proper labeling is a legal requirement and essential for safety.[5][12] The label must include:

    • The words "Hazardous Waste" prominently displayed.[5][12]

    • The full chemical name: "((1S,2S)-2-fluorocyclopropyl)methanol" . Avoid abbreviations.

    • An indication of the hazards (e.g., "Flammable," "Toxic").[12]

    • The date on which waste was first added to the container (the "accumulation start date").

Accumulation and Storage in the Laboratory

Waste must be stored safely in the laboratory at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[12]

Step 4: Safe Storage Practices

  • Keep the waste container tightly closed at all times, except when adding waste.[11][13] Leaving a funnel in the opening is a common but dangerous violation.

  • Store the container in a well-ventilated area, such as a designated cabinet for flammable liquids or within a fume hood if space permits.[1][9][12]

  • Ensure the container is placed within a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential leaks.[1]

  • Do not overfill the container. A headspace of at least 10% of the container's volume should be left to allow for vapor expansion.[9][13]

WasteDisposalWorkflow Store Store Request Request Store->Request Step 5 (Container Full) Transport Transport Request->Transport EHS Coordinates Disposal Disposal Transport->Disposal RCRA Manifest End End of Life Disposal->End Process Complete

Final Disposal Pathway

The final step is to transfer the waste to the care of professionals equipped to handle its destruction in compliance with the Resource Conservation and Recovery Act (RCRA).[1]

Step 5: Arrange for Professional Disposal

  • Once the waste container is nearly full or reaches the institutional time limit for accumulation, contact your organization's EHS department to schedule a pickup.[5]

  • Your EHS office will work with a licensed hazardous waste disposal company.[9][14] These vendors are equipped to transport the waste and ensure its final treatment.

  • The most probable and effective disposal method for fluorinated organic compounds is high-temperature incineration. [2][8] This process can effectively destroy the molecule but requires specialized facilities with scrubbers to neutralize the resulting acidic gases like hydrogen fluoride (HF).[8]

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity. If the spill is large or the substance is aerosolized, evacuate the lab and activate the fire alarm to notify emergency responders.

  • Control Ignition Sources: If it is safe to do so, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Isolate: Prevent the spill from spreading by using a spill kit with appropriate absorbent materials (e.g., vermiculite or a commercial sorbent). Do not use combustible materials like paper towels to clean up large spills of a flammable liquid.

  • Seek Assistance: For anything other than a very minor spill that you are trained and equipped to handle, contact your institution's EHS or emergency response team immediately.

By adhering to this structured and cautious protocol, you contribute to a culture of safety, ensuring that the valuable work of research and development does not come at the cost of personal or environmental health.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • ((1S,2s)-2-fluorocyclopropyl)methanol - Free SDS search. Chemsrc.com. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • [(1S)-2,2-difluorocyclopropyl]methanol — Chemical Substance Information. NextSDS. [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • SAFETY DATA SHEET - Moisture in Methanol. National Institute of Standards and Technology (NIST). [Link]

  • Methanol Disposal In Laboratories. Collect and Recycle. [Link]

  • Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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((1S,2S)-2-fluorocyclopropyl)methanol
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